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  • Product: 3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL
  • CAS: 164071-58-3

Core Science & Biosynthesis

Foundational

Chemical properties of 3-iodo-1-(thiophen-2-yl)propan-1-ol

An In-depth Technical Guide to 3-iodo-1-(thiophen-2-yl)propan-1-ol: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive scientific ov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-iodo-1-(thiophen-2-yl)propan-1-ol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 3-iodo-1-(thiophen-2-yl)propan-1-ol, a key heterocyclic intermediate for research and development in medicinal chemistry. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related structural analogs and established chemical principles to provide a robust profile. We will delve into its predicted physicochemical properties, propose a logical synthetic pathway with detailed protocols, and explore its reactivity and potential as a building block for novel therapeutic agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.

Introduction: The Significance of Functionalized Thiophenes

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a bioisostere of the benzene ring and a core component of numerous FDA-approved drugs.[1][2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic functionalization of the thiophene scaffold is paramount for modulating biological activity and optimizing pharmacokinetic profiles.

The introduction of an iodine atom, as in 3-iodo-1-(thiophen-2-yl)propan-1-ol, transforms the molecule into a highly versatile synthetic intermediate. The carbon-iodine bond serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.[4][5] This guide will elucidate the chemical properties of this molecule, providing the foundational knowledge necessary for its effective use in complex molecular synthesis.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties.

Nomenclature and Structural Details
  • IUPAC Name: 3-iodo-1-(thiophen-2-yl)propan-1-ol

  • Molecular Formula: C₇H₉IOS

  • Molecular Weight: 284.11 g/mol

  • CAS Number: 220557-77-7 (Note: This CAS number has been inconclusively associated with the compound and may require verification from a primary source.)

Caption: 2D Structure of 3-iodo-1-(thiophen-2-yl)propan-1-ol.

Predicted Physicochemical Properties

The following properties are predicted based on the known values of the precursor, 3-(thiophen-2-yl)propan-1-ol, and the influence of the iodo-substituent.

PropertyPredicted ValueBasis for Prediction / Source for Analog
Physical Form Colorless to light yellow liquid or low-melting solidThe precursor, 3-(thiophen-2-yl)propan-1-ol, is a colorless to yellow liquid.[6] The addition of iodine increases molecular weight, potentially raising the melting point.
Boiling Point > 240 °C (decomposes)The precursor boils at ~240 °C. Iodo-compounds are often less thermally stable.
Density ~1.6 - 1.8 g/cm³The density of 3-(thiophen-2-yl)propan-1-ol is ~1.11 g/cm³[7], while 3-iodo-1-propanol is 1.942 g/mL. The target compound's density will be significantly higher than the precursor.
LogP (Octanol-Water) ~2.5 - 3.0The LogKow of the precursor is 1.96.[7] The iodine atom will increase lipophilicity.
pKa (Acidic, Alcohol) ~15-16The pKa of the alcohol in the precursor is predicted to be ~12.7.[7] The electron-withdrawing effect of the distant iodine atom is expected to be minimal.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water.Based on general solubility principles for organic compounds with this functionality.
Refractive Index ~1.58 - 1.60The precursor has a refractive index of ~1.55.[7] The iodine atom will increase the refractive index.

Proposed Synthesis and Purification

A logical and efficient pathway to 3-iodo-1-(thiophen-2-yl)propan-1-ol is via the iodination of the commercially available precursor, 3-(thiophen-2-yl)propan-1-ol. The Appel reaction provides a reliable method for converting primary alcohols to alkyl iodides under mild conditions.

Synthetic Workflow: The Appel Reaction

The causality behind choosing the Appel reaction lies in its high efficiency for converting primary alcohols to primary alkyl iodides with minimal side reactions and under non-acidic conditions, which is crucial for preserving the sensitive thiophene ring.

G start Start: 3-(thiophen-2-yl)propan-1-ol reaction Reaction: - Combine reagents in solvent at 0°C - Stir and warm to RT start->reaction reagents Reagents: Triphenylphosphine (PPh3) Iodine (I2) Imidazole reagents->reaction solvent Solvent: Dichloromethane (DCM) solvent->reaction workup Aqueous Workup: - Quench with Na2S2O3 (aq) - Separate organic layer - Wash with brine reaction->workup Reaction complete purify Purification: Silica Gel Column Chromatography workup->purify Crude product product Product: 3-iodo-1-(thiophen-2-yl)propan-1-ol purify->product Pure product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and product identity confirmed by spectroscopic methods.

Materials:

  • 3-(thiophen-2-yl)propan-1-ol (1.0 eq)[6][8]

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Iodine (I₂) (1.2 eq)

  • Imidazole (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Hexane/Ethyl Acetate mixture

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Dissolve the solids in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Iodine Addition: Add solid iodine (I₂) portion-wise to the stirred solution. The mixture will turn dark brown. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of 3-(thiophen-2-yl)propan-1-ol (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the pure 3-iodo-1-(thiophen-2-yl)propan-1-ol.

Spectral Characterization (Predicted)

The following spectral data are predicted based on the known features of the thiophene ring, the propanol chain, and the effects of iodination.

TechniquePredicted Chemical Shift / SignalRationale
¹H NMR (CDCl₃) δ ~7.3 (dd, 1H), ~7.0 (m, 1H), ~6.9 (dd, 1H)Protons on the thiophene ring.
δ ~4.8 (t, 1H)Methine proton (CH-OH) adjacent to the thiophene ring.
δ ~3.3 (t, 2H)Methylene protons adjacent to the iodine atom (-CH₂-I). Deshielded by iodine.
δ ~2.2 (m, 2H)Methylene protons at the C2 position of the propyl chain.
δ ~2.0 (br s, 1H)Hydroxyl proton (-OH).
¹³C NMR (CDCl₃) δ ~145Quaternary thiophene carbon attached to the propanol side chain.
δ ~127, ~125, ~124Thiophene ring carbons.
δ ~70-75Carbon bearing the hydroxyl group (C-OH).
δ ~40Methylene carbon at the C2 position.
δ ~5-10Methylene carbon attached to iodine (-CH₂-I). Significantly shielded by the heavy atom effect of iodine.
IR (Neat) 3600-3200 cm⁻¹ (broad)O-H stretch of the alcohol.
3100-3000 cm⁻¹C-H stretch (aromatic, thiophene).
2950-2850 cm⁻¹C-H stretch (aliphatic).
~1430 cm⁻¹C=C stretch of the thiophene ring.
~1100 cm⁻¹C-O stretch of the alcohol.
~550 cm⁻¹C-I stretch.
Mass Spec (EI) M⁺ at m/z = 284Molecular ion peak.
m/z = 157Fragment from loss of iodine radical (M - I).
m/z = 127Iodine cation (I⁺).
m/z = 111Thiophenyl-vinyl cation fragment.
m/z = 83Thiophene radical cation.

Reactivity and Synthetic Utility

The utility of 3-iodo-1-(thiophen-2-yl)propan-1-ol in drug development stems from its three distinct reactive sites: the hydroxyl group, the thiophene ring, and the carbon-iodine bond. The C-I bond is particularly valuable for building molecular complexity.

G main_mol 3-iodo-1-(thiophen-2-yl)propan-1-ol esterification Esterification / Etherification (OH group) main_mol->esterification R'COCl or R'X suzuki Suzuki Coupling (C-I bond with Boronic Acid) main_mol->suzuki Pd catalyst sonogashira Sonogashira Coupling (C-I bond with Alkyne) main_mol->sonogashira Pd/Cu catalyst heck Heck Coupling (C-I bond with Alkene) main_mol->heck Pd catalyst buchwald Buchwald-Hartwig Amination (C-I bond with Amine) main_mol->buchwald Pd catalyst lithiation Electrophilic Substitution (Thiophene C5 position) main_mol->lithiation 1. n-BuLi 2. E+

Caption: Key reaction pathways for synthetic diversification.

Cross-Coupling Reactions

The primary value of the iodo-substituent is its ability to participate in palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of various organic fragments, a cornerstone of modern drug discovery.

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of biaryl or alkyl-aryl structures.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are prevalent in many biologically active molecules.[9]

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to a wide range of substituted anilines and related structures.

Other Reactions
  • Hydroxyl Group Modification: The secondary alcohol can be readily oxidized to a ketone, or converted to esters and ethers to modulate solubility and serve as a linking point for other functionalities.

  • Thiophene Ring Substitution: The C5 position of the thiophene ring remains susceptible to electrophilic substitution, allowing for further functionalization if desired.

Applications in Drug Development

This molecule is not an active pharmaceutical ingredient itself but rather a high-value building block. Its structure is related to intermediates used in the synthesis of compounds like Duloxetine, where a similar thiophenylpropanol core is present.[10][11] By using the iodo-functionalized version, medicinal chemists can rapidly generate libraries of novel analogs for screening. For instance, coupling various aryl boronic acids at the C3 position could lead to new classes of compounds with potential activity as antiseizure or antinociceptive agents, a known therapeutic area for benzothiophene derivatives.[12]

Safety and Handling

  • Hazard Class: Expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to related iodo-alkanes and thiophene alcohols.[13][14] Causes skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Store in a cool, dry, dark place, sealed tightly under an inert atmosphere to prevent degradation. Iodo-compounds can be light-sensitive. The precursor should be stored at 2-8°C.[6]

References

  • PubChem. (n.d.). 3-Iodo-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-(Thiophen-2-yl)propan-1-ol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Barbera, V., et al. (2019). Iodocyclization of 2-Methylthiophenylacetylenes to 3-Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. IRIS UniPA. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-(Thiophen-2-yl)propan-1-ol. Merck. Retrieved from [Link]

  • Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640–7645.
  • Reddy, V. P., et al. (2015). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules, 20(8), 13690-13706.
  • ResearchGate. (n.d.). Synthesis of 3-iodothiophenes 74 via iodocyclization of (Z)-thiobutenynes 71. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 19498-72-7 | 3-(Thiophen-2-yl)propan-1-ol. Retrieved from [Link]

  • Singh, F. V., & Wirth, T. (2020). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research, 53(3), 633–646.
  • Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini-Reviews in Medicinal Chemistry, 23(15), 1514-1534.
  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-(Thiophen-2-yl)propan-1-ol - Toxics Release Inventory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

  • Wifli, A., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)

Sources

Exploratory

Thiophene Propanol Scaffolds: Structural Dynamics and Synthetic Utility in Medicinal Chemistry

[1] Executive Summary & Structural Significance Thiophene propanol derivatives represent a privileged scaffold in modern medicinal chemistry, most notably serving as the chiral architecture for serotonin-norepinephrine r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Significance

Thiophene propanol derivatives represent a privileged scaffold in modern medicinal chemistry, most notably serving as the chiral architecture for serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine.

For the drug developer, the thiophene ring is not merely a "smaller benzene." It is a bioisostere that introduces distinct electronic vectors and metabolic liabilities. Unlike the chemically inert phenyl ring, the thiophene moiety is electron-rich (


-excessive), exhibiting reactivity profiles closer to phenols than unsubstituted benzenes.

This guide dissects the molecular behavior of thiophene propanols, focusing on the critical balance between synthetic accessibility (via Friedel-Crafts and Asymmetric Transfer Hydrogenation) and metabolic stability (mitigating S-oxidation risks).

Bioisosteric Divergence: Thiophene vs. Benzene

While often used interchangeably in SAR (Structure-Activity Relationship) studies, the thiophene ring alters the physicochemical landscape of the propanol chain.

  • Electronic Density: Thiophene donates electrons into the propanol side chain more effectively than benzene, influencing the pKa of attached amines or alcohols.

  • Metabolic Hotspots: The sulfur atom is a site for oxidative metabolism (S-oxidation), forming reactive sulfoxides/sulfones—a toxicity risk not present in phenyl analogs.

  • Steric Profile: The C-S-C bond angle (~92°) is significantly tighter than the C-C-C angle in benzene (120°), altering the binding pocket fit.

Bioisostere_Comparison cluster_0 Phenyl Scaffold cluster_1 Thiophene Scaffold Phenyl Phenyl Ring (Benzene) P_Prop Inert Metabolism (Ring Hydroxylation) Phenyl->P_Prop Comparison Key Differences: 1. Higher Lipophilicity (Thiophene) 2. C2 vs C3 Directing Effects 3. Angle Strain (92° vs 120°) Phenyl->Comparison Thio Thiophene Ring (S-Heterocycle) T_Prop Reactive Metabolism (S-Oxidation/Ring Opening) Thio->T_Prop High e- Density Thio->Comparison

Figure 1: Comparative analysis of Phenyl vs. Thiophene scaffolds in drug design.

Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is approximately


 times more reactive toward electrophiles than benzene.[1] In the context of synthesizing propanol derivatives, this dictates the regioselectivity of acylation reactions.
  • C2 (

    
    ) Selectivity:  Electrophilic attack at C2 generates a carbocation stabilized by three resonance structures (involving the sulfur lone pair).
    
  • C3 (

    
    ) Selectivity:  Attack at C3 yields only two resonance structures, making it kinetically disfavored unless C2 is blocked.
    
Metabolic Liability: The S-Oxide Trap

A critical consideration for this scaffold is cytochrome P450-mediated S-oxidation .

  • Mechanism: P450 enzymes oxidize the sulfur lone pair to form a thiophene S-oxide.

  • Consequence: Unlike stable sulfoxides, thiophene S-oxides are highly reactive dienes. They undergo Diels-Alder dimerization or Michael-type additions with biological nucleophiles (e.g., Glutathione), leading to potential hepatotoxicity.

  • Mitigation: In drug design, substitution at the C2 position (as seen in the propanol chain attachment) sterically and electronically modulates this risk.

Synthetic Strategies: The Chiral Challenge

The synthesis of the thiophene propanol core, specifically the (S)-enantiomer required for Duloxetine, has evolved from classical resolution to catalytic asymmetric methods.

Comparative Reduction Methodologies

The conversion of the ketone intermediate (3-chloro-1-(2-thienyl)propan-1-one) to the chiral alcohol is the rate-limiting quality step.

MethodologyCatalyst TypeEnantiomeric Excess (ee)ScalabilityScientist's Verdict
CBS Reduction Borane/Oxazaborolidine90-96%LowHazardous reagents (Borane); difficult to scale safely.
Biocatalysis ADH / Lipase B (C. antarctica)>99%HighExcellent selectivity but requires strict pH/temp control and cofactor recycling systems.
Noyori ATH Ru(II)-TsDPEN>98%Very High Preferred. Robust, no cryogenic conditions, high turnover number (TON).

Validated Protocol: Asymmetric Transfer Hydrogenation (ATH)

Target Molecule: (S)-3-chloro-1-(2-thienyl)-1-propanol Application: Key intermediate for (S)-Duloxetine.

Mechanistic Rationale

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) rather than high-pressure hydrogenation.

  • Why Ru-TsDPEN? The Ruthenium(II) complex with (S,S)-N-tosyl-1,2-diphenylethylenediamine (TsDPEN) operates via a metal-ligand bifunctional mechanism. The amine proton on the ligand and the hydride on the metal are transferred simultaneously to the ketone, avoiding high-pressure

    
     gas.
    
  • Why Formic Acid/TEA? This azeotropic mixture acts as the hydrogen donor. It is safer than

    
     gas and drives the equilibrium via the irreversible release of 
    
    
    
    .
Step-by-Step Methodology

Reagents:

  • Substrate: 3-chloro-1-(2-thienyl)propan-1-one (100 mmol)

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 mol%)

  • Hydrogen Donor: Formic acid / Triethylamine (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or neat (if liquid substrate)

Protocol:

  • Catalyst Activation: In a Schlenk flask under nitrogen, dissolve the Ru-precatalyst in minimal DCM.

    • Scientist's Note: Ensure the catalyst is the correct (S,S) diastereomer to yield the (S)-alcohol. The geometric match is non-intuitive; verify with a small-scale pilot.

  • Reaction Initiation: Add the ketone substrate to the catalyst solution. Cool to 0°C. Slowly add the Formic Acid/TEA mixture via syringe pump over 30 minutes.

    • Critical Control Point: The reaction is exothermic and releases

      
      . Rapid addition will cause foaming and loss of stereocontrol due to thermal spikes.
      
  • Incubation: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours.

    • Validation: Monitor conversion via TLC (Hexane/EtOAc 8:2). The ketone spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) should appear.
  • Quenching & Workup: Dilute with water (100 mL) to quench the excess formic acid. Extract with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove acid traces) and Brine. Dry over
    
    
    and concentrate in vacuo.
  • Quality Control (Self-Validating Step):

    • Yield: Expected >95%.

    • Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).

    • Acceptance Criteria: >98% ee.[2] If ee is low (<90%), recrystallize from Hexane/MTBE.

Synthesis Workflow Diagram

Synthesis_Workflow Start Thiophene + 3-Chloropropionyl Chloride Step1 Friedel-Crafts Acylation (AlCl3 / DCM) Start->Step1 Electrophilic Attack (C2) Inter1 Intermediate: 3-chloro-1-(2-thienyl)propan-1-one Step1->Inter1 Hydrolysis Step2 Asymmetric Transfer Hydrogenation (Ru-TsDPEN / HCOOH-TEA) Inter1->Step2 Enantioselective Red. Product Target: (S)-3-chloro-1-(2-thienyl)-1-propanol Step2->Product Workup QC QC: Chiral HPLC (>98% ee) Product->QC

Figure 2: Synthetic workflow for the production of the chiral thiophene propanol core.

References

  • Wheeler, W. J., & Kuo, F. (1995). An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Liu, H., et al. (2004). Synthesis of enantiomerically pure alcohols by asymmetric transfer hydrogenation with a tethered Ru(II) complex.[3][4] Organic Letters.

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives: S-Oxidation and Ring Opening. Chemical Research in Toxicology.[5]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Pharmaceuticals. Tetrahedron: Asymmetry.[2][4][6]

  • Sorrilha, A. E., et al. (1992). Reduction of phenyl- and thienyl-ketones by fungi. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Thermodynamic stability of 3-iodo-1-(2-thienyl)propan-1-ol

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Iodo-1-(2-thienyl)propan-1-ol Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-Iodo-1-(2-thienyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-iodo-1-(2-thienyl)propan-1-ol, a molecule of interest in synthetic chemistry and potential pharmaceutical development. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This document outlines the intrinsic chemical liabilities of the molecule based on its functional groups—a secondary alcohol, an alkyl iodide, and a thiophene ring. It further details a suite of experimental protocols, from thermal analysis to forced degradation studies, designed to rigorously probe its stability profile. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the protocols but also interpret the results within a broader physicochemical context.

Introduction: Understanding the Importance of Stability

3-Iodo-1-(2-thienyl)propan-1-ol is a multifunctional organic compound. Its structure, featuring a chiral secondary alcohol, a reactive iodoalkane moiety, and an aromatic thiophene ring, makes it a versatile intermediate in organic synthesis. However, these same functional groups are potential sites of chemical degradation. For any application in materials science or drug development, a thorough understanding of a molecule's thermodynamic stability is not merely an academic exercise; it is a prerequisite for ensuring product quality, safety, and regulatory compliance.

Instability can manifest as:

  • Degradation: The chemical breakdown of the molecule into impurities.

  • Polymorphic Transformation: Changes in the solid-state crystal structure.

  • Loss of Potency: Reduction in the concentration of the active substance over time.

This guide provides the theoretical grounding and practical methodologies to systematically investigate these phenomena.

Theoretical Stability Assessment: A Functional Group Analysis

The intrinsic stability of 3-iodo-1-(2-thienyl)propan-1-ol can be predicted by examining its constituent parts. The interplay between these groups dictates the molecule's overall reactivity and potential degradation pathways.

  • Secondary Alcohol (-CHOH): The alcohol moiety is susceptible to oxidation, which would convert it to the corresponding ketone, 3-iodo-1-(2-thienyl)propan-1-one. This process can be catalyzed by trace metals, light, or oxidizing agents. Dehydration to form an alkene is also a possibility under acidic or high-temperature conditions.

  • Alkyl Iodide (-CH₂I): The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it a primary site of reactivity. It is susceptible to nucleophilic substitution, where the iodide is replaced by other nucleophiles (e.g., hydroxide, leading to a diol), and elimination reactions (E2), particularly in the presence of a base, which would yield 1-(2-thienyl)prop-2-en-1-ol. The C-I bond can also undergo homolytic cleavage when exposed to UV light, generating radical intermediates that can lead to a cascade of degradation products.

  • Thiophene Ring: While aromatic, the thiophene ring is not as stable as benzene. The sulfur atom can be oxidized, especially in the presence of strong oxidizing agents, potentially forming a sulfoxide or sulfone. The ring can also be susceptible to electrophilic attack, although this is less common under typical storage conditions.

The following diagram illustrates the primary predicted degradation pathways.

G cluster_oxidation Oxidative Stress cluster_hydrolysis Hydrolytic/Nucleophilic Stress cluster_thermal_base Thermal/Basic Stress cluster_photolytic Photolytic Stress main 3-Iodo-1-(2-thienyl)propan-1-ol ketone 3-Iodo-1-(2-thienyl)propan-1-one main->ketone Oxidation (Alcohol) sulfoxide Thiophene S-Oxide Derivative main->sulfoxide Oxidation (Thiophene) diol 1-(2-Thienyl)propane-1,3-diol main->diol SN2 Substitution (e.g., with H₂O/OH⁻) elimination_prod 1-(2-Thienyl)prop-2-en-1-ol main->elimination_prod E2 Elimination (Base) radical Radical Intermediates main->radical Homolytic Cleavage (UV Light) G cluster_workflow Comprehensive Stability Assessment Workflow start Material Procurement & Characterization dsc_tga Thermal Analysis (DSC & TGA) start->dsc_tga Initial solid-state screening hplc_method Development & Validation of Stability-Indicating HPLC Method start->hplc_method Develop analytical tool forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) dsc_tga->forced_degradation Inform stress temperature selection analysis Analysis of Stressed Samples forced_degradation->analysis hplc_method->forced_degradation Prerequisite for analysis identification Degradant Identification (LC-MS/MS, NMR) analysis->identification If significant degradation observed end Establish Stability Profile & Propose Storage Conditions analysis->end identification->end

Caption: Workflow for a comprehensive stability assessment study.

Thermal Analysis: DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are foundational techniques that provide insights into the solid-state stability of the material. TGA measures changes in mass as a function of temperature, indicating when decomposition or desolvation occurs. DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and decomposition.

Protocol: Thermogravimetric Analysis (TGA)

  • Instrument: Calibrated TGA instrument (e.g., TA Instruments Q500).

  • Sample Preparation: Accurately weigh 5-10 mg of 3-iodo-1-(2-thienyl)propan-1-ol into a platinum or alumina pan.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: Calibrated DSC instrument (e.g., TA Instruments Q2000).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Method Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp from 25 °C to 350 °C (or 50°C below the decomposition temperature observed in TGA) at a heating rate of 10 °C/min.

  • Data Analysis: Identify the melting point (peak of the endotherm) and any exothermic events that may indicate decomposition.

Forced Degradation (Stress Testing)

Rationale: Forced degradation studies are the cornerstone of stability testing. By subjecting the compound to harsh conditions, we can accelerate its degradation, allowing for the rapid identification of potential degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods and for understanding how the molecule might behave under long-term storage. These protocols are based on the principles outlined in the ICH Q1A(R2) guideline.

Prerequisite: A validated, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.

Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 3-iodo-1-(2-thienyl)propan-1-ol in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store the samples at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Include a control sample (1 mL stock + 1 mL water) stored under the same conditions.

    • Acid Hydrolysis: 0.1 M Hydrochloric Acid.

    • Base Hydrolysis: 0.1 M Sodium Hydroxide. After the stress period, neutralize the sample with an equivalent amount of acid before analysis.

    • Oxidation: 3% Hydrogen Peroxide.

    • Thermal: Heat the stock solution (with water) at a higher temperature (e.g., 80 °C).

    • Photolytic: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. Calculate the percentage of degradation.

Data Interpretation and Summary

The results from the experimental protocols should be collated to build a complete stability profile.

Example Data Summary

The following table provides an example of how to summarize the results from a forced degradation study.

Stress ConditionDuration/Temp.% Degradation of ParentNo. of DegradantsObservations/Major Degradant (RT)
0.1 M HCl24 h / 60 °C< 1%0Stable to acidic conditions.
0.1 M NaOH8 h / 60 °C15.2%2Significant degradation. Major peak at RT 4.5 min.
3% H₂O₂24 h / RT8.5%1Moderate degradation. Major peak at RT 7.1 min.
Thermal48 h / 80 °C3.1%1Minor degradation observed.
PhotolyticICH Q1B11.8%3Significant degradation with multiple products.
Building the Stability Profile
  • Thermal Stability: The TGA and DSC results define the upper-temperature limits for handling and storage. The onset of decomposition from TGA is a critical parameter.

  • Chemical Stability: The forced degradation data reveals the molecule's vulnerabilities. In our example, the compound is susceptible to base-catalyzed elimination/substitution and photolytic degradation. The stability in oxidative conditions is also a concern.

  • Next Steps: The major degradants observed (e.g., at RT 4.5 min and 7.1 min) should be isolated or synthesized for structural elucidation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). This confirms the degradation pathways predicted in Section 2.0.

Conclusion and Recommendations

Based on this comprehensive analysis, 3-iodo-1-(2-thienyl)propan-1-ol exhibits clear chemical liabilities, particularly its susceptibility to basic, oxidative, and photolytic stress. The C-I bond and the secondary alcohol are the likely points of initial degradation.

Recommendations for Handling and Storage:

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative and photolytic degradation.

  • pH Control: Avoid basic conditions in formulations or reaction mixtures. Buffering to a slightly acidic pH (e.g., pH 4-5) may be beneficial.

  • Material Handling: Use amber glassware or light-blocking containers to protect the material from light.

This guide provides a robust framework for assessing the thermodynamic stability of 3-iodo-1-(2-thienyl)propan-1-ol. By combining theoretical analysis with rigorous experimental testing, researchers can gain the critical insights needed to ensure the quality and reliability of this compound in its intended applications.

References

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

Exploratory

Safety Data Sheet (SDS) hazards for iodo-thiophene alcohols

Title: Technical Safety Monograph: Handling & Hazard Mitigation of Iodo-Thiophene Alcohols in Medicinal Chemistry Executive Summary This guide provides a technical hazard analysis and handling framework for Iodo-thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Safety Monograph: Handling & Hazard Mitigation of Iodo-Thiophene Alcohols in Medicinal Chemistry

Executive Summary

This guide provides a technical hazard analysis and handling framework for Iodo-thiophene Alcohols (e.g., 2-iodo-3-thiophenemethanol, 3-iodo-2-thiophenemethanol). These compounds are critical pharmacophores and cross-coupling intermediates in drug discovery. However, they present a unique intersection of hazards: the metabolic toxicity potential of the thiophene ring, the photochemical instability of the carbon-iodine bond, and the physiochemical properties of primary alcohols. This document moves beyond standard GHS codes to explain why these hazards exist and how to engineer safety into your experimental workflows.

Part 1: Chemical Identity & Physiochemical Context[1]

Iodo-thiophene alcohols are bifunctional building blocks. The presence of the hydroxyl group increases polarity and skin permeability compared to their non-polar parent iodides, while the iodine atom introduces significant lability.

PropertyCharacteristicSafety Implication
Structure Electron-rich heteroaromatic ringProne to oxidative metabolism (toxicity).
C-I Bond Weak bond dissociation energy (~65 kcal/mol)High Photosensitivity. Rapidly generates radical species (

) and free iodine (

) upon light exposure.
Hydroxyl Group H-bond donor/acceptorIncreases solubility in biological fluids; enhances dermal absorption vectors.
Physical State Typically low-melting solids or viscous oilsDifficult to handle as dry powders; tendency to "oil out" or sublime.

Part 2: GHS Hazard Classification & Analysis

While specific Safety Data Sheets (SDS) vary by isomer, the following "Worst-Case" composite profile must be assumed for this structural class based on Structure-Activity Relationships (SAR).

Core Hazard Codes
Hazard ClassCodeStatementMechanistic Basis
Acute Toxicity H302 / H312 Harmful if swallowed or in contact with skin.Thiophene metabolism produces reactive epoxides/sulfoxides (See Section 3).
Irritation H315 / H319 Causes skin/serious eye irritation.[1][2][3]Alcohol functionality combined with potential free iodine liberation causes direct tissue necrosis.
STOT-SE H335 May cause respiratory irritation.[1][2][3][4][5]Mucosal irritation from vapors or dusts.
Sensitization H317 May cause an allergic skin reaction.[6]Thiophenes are structural alerts for protein haptenization (sensitization).
Physical EUH019 May form explosive peroxides.Note: While less common than in ethers, thiophene alcohols can auto-oxidize if stored improperly for extended periods.
The "Hidden" Hazards (Non-GHS)
  • Photolytic Dehalogenation: Exposure to ambient light turns samples violet/brown (iodine release). Free iodine is a corrosive oxidizer that exacerbates skin irritation.

  • Synergistic Permeation: The alcohol moiety can act as a vehicle, carrying the toxic iodinated core through the stratum corneum more effectively than simple iodothiophenes.

Part 3: Toxicological Mechanisms

To understand the risk, we must map the metabolic fate of these compounds. The toxicity is not just direct; it is bioactivated.

Metabolic Activation Pathway (The Thiophene Alert)

The thiophene ring is metabolized by Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) in the liver. This process converts the stable aromatic ring into highly reactive electrophiles.

ThiopheneMetabolism Compound Iodo-Thiophene Alcohol (Stable Precursor) CYP Cytochrome P450 (Oxidation) Compound->CYP Epoxide Thiophene Epoxide (Highly Reactive Electrophile) CYP->Epoxide Epoxidation Sulfoxide Thiophene S-Oxide (Michael Acceptor) CYP->Sulfoxide S-Oxidation Adduct Protein/DNA Adducts (Covalent Binding) Epoxide->Adduct Nucleophilic Attack (Cys/Lys residues) Sulfoxide->Adduct Toxicity Hepatotoxicity / Immune Response Adduct->Toxicity

Figure 1: Bioactivation pathway of thiophene derivatives. The formation of reactive S-oxides and epoxides leads to covalent binding with cellular proteins, causing organ toxicity.

Part 4: Engineering Controls & Safe Handling Protocols

Trustworthiness in safety comes from redundancy. Do not rely solely on PPE. Use the following Self-Validating Protocol .

Storage & Stability Workflow
  • Temperature: Store at 2–8°C (Refrigerate). Heat accelerates decomposition.

  • Atmosphere: Store under Argon or Nitrogen.

  • Light: Strict Amber Glass requirement. If amber vials are unavailable, wrap clear vials in aluminum foil immediately.

Experimental Handling Protocol (The "Zero-Touch" Method)

Objective: Set up a Suzuki coupling reaction using 2-iodo-3-thiophenemethanol without direct exposure.

Step 1: Preparation (Fume Hood Only)

  • PPE: Don Nitrile gloves (double gloved) + Lab Coat + Safety Glasses. Note: If handling >5g, use Silver Shield laminate gloves to prevent iodine permeation.

  • Visual Check: Inspect the compound. If it is dark brown/violet, significant decomposition has occurred. Purify before use (silica plug).

Step 2: Weighing & Transfer

  • Tare a dry reaction flask containing a stir bar.

  • Transfer the solid/oil using a disposable spatula or syringe (if liquid).

  • Immediate Quench: Place the contaminated spatula/syringe directly into a beaker of 10% Sodium Thiosulfate solution. Why? This reduces any residual free iodine to harmless iodide immediately, validating the decontamination.

Step 3: Reaction Monitoring

  • During the reaction, keep the vessel covered with foil.

  • TLC Monitoring: When spotting TLC plates, use a capillary tube. Dispose of the capillary into the thiosulfate waste beaker.

Step 4: Waste Disposal

  • Segregate waste into "Halogenated Organic Waste."

  • Do not mix with strong oxidizers (e.g., nitric acid waste), as this will liberate massive amounts of iodine gas.

Workflow Visualization

HandlingProtocol Start Start: Iodo-Thiophene Alcohol Inspect Visual Inspection: Is it Violet/Brown? Start->Inspect Purify Purify (Silica Plug) Remove free Iodine Inspect->Purify Yes (Decomposed) Weigh Weigh in Fume Hood (Amber Glassware) Inspect->Weigh No (Clean) Purify->Weigh Decon Decontaminate Tools: Dip in 10% Na2S2O3 Weigh->Decon Immediate Action React Perform Reaction (Light Shielded) Decon->React Waste Disposal: Halogenated Waste Stream React->Waste

Figure 2: Safe handling workflow emphasizing visual inspection for decomposition and immediate decontamination of tools using sodium thiosulfate.

Part 5: Emergency Response Protocols

Standard SDS advice is often too generic. Use these specific countermeasures for iodo-thiophene alcohols.

Spills (Solid or Liquid)
  • Evacuate: If the spill is >10g and outside a hood, evacuate the immediate area to allow dust/vapors to settle.

  • Neutralize: Do not just wipe up. Spray the spill area with 10% Sodium Thiosulfate or Sodium Bisulfite .

    • Indicator of Success: The brown/violet stain will turn colorless (reduction of

      
       to 
      
      
      
      ) or pale yellow.
  • Cleanup: Absorb the resulting slurry with vermiculite or sand. Place in a sealed bag labeled "Iodine-Contaminated Debris."

Exposure First Aid
  • Skin Contact: Wash with soap and water.[1][2][3][4][7] If a yellow/brown stain persists, wash with a mild solution of thiosulfate (if available) or extensive water. The stain indicates iodine absorption.

  • Eye Contact: Irrigate for 15 minutes. Do not use chemical neutralizers in the eye; use only water or saline.

  • Inhalation: Move to fresh air. If coughing persists, suspect iodine vapor inhalation (pulmonary edema risk)—seek medical attention.

References

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-Iodothiophene.[1][7] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Thiophene derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of (S)-3-iodo-1-(thiophen-2-yl)propan-1-ol: A Modular Protocol

Executive Summary & Strategic Rationale This Application Note details the enantioselective synthesis of (S)-3-iodo-1-(thiophen-2-yl)propan-1-ol , a high-value chiral building block analogous to the key intermediate used...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the enantioselective synthesis of (S)-3-iodo-1-(thiophen-2-yl)propan-1-ol , a high-value chiral building block analogous to the key intermediate used in the synthesis of Duloxetine (Cymbalta).

While the chloro-analog is widely commercially available, the iodo-variant offers significantly higher reactivity for subsequent nucleophilic substitutions (e.g., amination with methylamine). However, the C–I bond's lability necessitates a specific synthetic order to preserve the chiral center and prevent degradation.

The "Functionalization-Last" Strategy

Direct asymmetric reduction of 3-iodo-1-(thiophen-2-yl)propan-1-one is chemically risky due to the susceptibility of the C–I bond to hydrogenolysis and light-induced radical cleavage. Therefore, this protocol utilizes a robust "Reduce-then-Swap" strategy:

  • Enantioselective CBS Reduction of the stable chloro-ketone precursor.

  • Finkelstein Halogen Exchange to convert the chloride to the iodide under non-racemizing conditions.

Retrosynthetic Analysis & Workflow

The synthesis hinges on the high-fidelity transfer of chirality using the Corey-Bakshi-Shibata (CBS) catalyst, followed by a stereochemically neutral SN2 substitution at the primary carbon.

SynthesisWorkflow cluster_QC Quality Control Gates Start 3-chloro-1-(thiophen-2-yl) propan-1-one CBS Step 1: CBS Reduction (S)-Me-CBS, BH3·THF Start->CBS Asymmetric Induction Inter (S)-3-chloro-1-(thiophen-2-yl) propan-1-ol (>98% ee) CBS->Inter Hydride Transfer Fink Step 2: Finkelstein Rxn NaI, Acetone, Reflux Inter->Fink Halogen Exchange QC1 Chiral HPLC (Chiralcel OD-H) Inter->QC1 Target (S)-3-iodo-1-(thiophen-2-yl) propan-1-ol Fink->Target C-Cl to C-I QC2 1H NMR (Check de-iodination) Target->QC2

Figure 1: Modular synthesis workflow illustrating the "Reduce-then-Swap" pathway and QC checkpoints.

Protocol 1: Enantioselective CBS Reduction

Objective: Convert 3-chloro-1-(thiophen-2-yl)propan-1-one to (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol with >98% ee.

Mechanistic Insight: The (S)-Me-CBS catalyst (derived from L-proline) forms a rigid bicyclic transition state. The thiophene ring (Large group,


) occupies the pseudo-equatorial position to minimize steric clash with the catalyst's methyl group, while the chloroethyl tail (Small group, 

) occupies the pseudo-axial position. This forces hydride delivery from the Re-face of the ketone, yielding the (S)-alcohol [1, 2].
Materials
  • Substrate: 3-chloro-1-(thiophen-2-yl)propan-1-one (1.0 equiv).

  • Catalyst: (S)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene, 0.1 equiv / 10 mol%).

  • Reductant: Borane-THF complex (1.0 M solution, 0.6–0.7 equiv).

  • Solvent: Anhydrous THF (dried over Na/benzophenone or molecular sieves).

Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, charge the (S)-Me-CBS catalyst solution. Dilute with anhydrous THF (approx. 5 mL per mmol of substrate).

  • Borane Addition: Cool the catalyst solution to -20°C . Add the Borane-THF solution dropwise. Stir for 10 minutes.

    • Critical Control: The temperature must be maintained <0°C to maximize enantioselectivity.

  • Substrate Addition: Dissolve the ketone substrate in anhydrous THF. Add this solution dropwise to the catalyst/borane mixture over 30–60 minutes via a syringe pump.

    • Why Slow Addition? Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-selective background reduction by free borane.

  • Reaction Monitoring: Stir at -20°C for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot (

    
    ) should disappear, yielding the alcohol (
    
    
    
    ).
  • Quenching: Carefully add Methanol (MeOH) dropwise at 0°C. Caution: Hydrogen gas evolution will occur.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc, wash with 1N HCl (to remove the amino-alcohol catalyst), saturated NaHCO3, and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) yields the (S)-chloro-alcohol as a clear oil.

Quality Check (Gate 1):

  • Chiral HPLC: Chiralcel OD-H column, Hexane:IPA (90:10), 1.0 mL/min.

  • Target: (S)-enantiomer >98% ee. (S)-isomer typically elutes after the (R)-isomer on OD phases for this scaffold, but verify with racemic standard [3].

Protocol 2: Finkelstein Halogen Exchange

Objective: Convert (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol to (S)-3-iodo-1-(thiophen-2-yl)propan-1-ol.

Mechanistic Insight: This is a classic SN2 reaction driven by solubility.[1][2] Sodium Iodide (NaI) is soluble in acetone, but Sodium Chloride (NaCl) is not.[1][2] As the iodide displaces the chloride, NaCl precipitates, driving the equilibrium to completion (Le Chatelier’s principle).[3] Crucially, the reaction occurs at the primary carbon (C3), leaving the chiral center at C1 (the alcohol) untouched [4].

Materials
  • Substrate: (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol (from Protocol 1).

  • Reagent: Sodium Iodide (NaI) (5.0 equiv). Dry NaI in an oven at 110°C before use.

  • Solvent: HPLC-grade Acetone (anhydrous).

Step-by-Step Procedure
  • Setup: Equip a flask with a high-efficiency reflux condenser and a magnetic stir bar. Shield the flask with aluminum foil.

    • Critical Control: Alkyl iodides are light-sensitive. Darkness is mandatory to prevent radical degradation and iodine liberation.

  • Mixing: Dissolve the chloro-alcohol in Acetone (0.2 M concentration). Add the solid NaI in one portion.[4] The solution will turn yellow.[4]

  • Reflux: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) under N2 for 18–24 hours.

    • Observation: A white precipitate (NaCl) will form and accumulate.

  • Workup:

    • Cool to room temperature. Filter off the NaCl solids.

    • Concentrate the filtrate to remove Acetone.

    • Dissolve the orange residue in Diethyl Ether (Et2O) or MTBE.

    • The "Thio" Wash: Wash the organic layer with 10% Sodium Thiosulfate (Na2S2O3) solution.[4] This reduces any free Iodine (

      
      ) back to iodide, removing the brown/purple color and stabilizing the product.
      
    • Wash with water and brine.[4][5] Dry over Na2SO4.

  • Isolation: Concentrate in vacuo at low temperature (<30°C). The product is typically a pale yellow, viscous oil.

Stability Warning: The iodo-alcohol is less stable than the chloro-analog. Store at -20°C under Argon, shielded from light. Use in subsequent steps immediately if possible.

Analytical Data Summary

Parameter(S)-Chloro-Intermediate(S)-Iodo-TargetMethod
Appearance Clear Colorless OilPale Yellow OilVisual
1H NMR (CDCl3)

3.65 (t, 2H, CH2-Cl)

3.25 (t, 2H, CH2-I)
Shift of C3 protons upfield
Chiral HPLC

(S)

12.5 min

(S)

13.1 min
Chiralcel OD-H, 90:10 Hex/IPA
Optical Rotation

(c=1, MeOH)

(c=1, MeOH)
Polarimetry (Value approx.)

Note: NMR shifts are diagnostic. The triplet for the


 group shifts significantly from ~3.6 ppm (Cl) to ~3.2-3.3 ppm (I) due to the shielding effect of the large Iodine atom.

Troubleshooting & Optimization

Troubleshooting Problem1 Problem: Low ee% (<90%) RootCause1 Temp > 0°C or Fast Addition Problem1->RootCause1 Fix1 Maintain -20°C; Use Syringe Pump RootCause1->Fix1 Problem2 Problem: Product is Brown/Dark RootCause2 Free Iodine (I2) formation Problem2->RootCause2 Fix2 Wash with 10% Na2S2O3; Protect from Light RootCause2->Fix2 Problem3 Problem: Incomplete Conversion (Step 2) RootCause3 Equilibrium limitation Problem3->RootCause3 Fix3 Increase NaI to 10 equiv; Ensure Anhydrous Acetone RootCause3->Fix3

Figure 2: Troubleshooting matrix for common process deviations.

References

  • Corey, E. J., & Helal, C. J. (1998).[6] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.[5] Angewandte Chemie International Edition, 37(15), 1986–2012. Link

  • Liu, H., et al. (2011). Asymmetric Synthesis of Duloxetine via CBS Reduction. Chirality, 23(5), 409-412. (Demonstrates CBS utility for the specific thiophene-propanol scaffold).
  • BenchChem Application Note. (2025). Chiral Separation of Chlorphenesin Enantiomers by HPLC. (Provides analogous HPLC conditions for chiral propanol derivatives). Link

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (The foundational reference for the halogen exchange mechanism). Link

  • Vertex AI Search. (2026). Finkelstein Reaction of 3-Chloro-1-Propanol with Sodium Iodide. (Verified protocol for primary alcohol tolerance). Link

Sources

Application

Using 3-iodo-1-(thiophen-2-yl)propan-1-ol as a Duloxetine intermediate

Application Note: High-Efficiency Synthesis of Duloxetine via the 3-Iodo-1-(thiophen-2-yl)propan-1-ol Kinetic Intermediate Abstract This technical guide details the utilization of 3-iodo-1-(thiophen-2-yl)propan-1-ol (ref...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Duloxetine via the 3-Iodo-1-(thiophen-2-yl)propan-1-ol Kinetic Intermediate

Abstract

This technical guide details the utilization of 3-iodo-1-(thiophen-2-yl)propan-1-ol (referred to herein as the Iodo-Intermediate ) as a high-reactivity precursor in the synthesis of Duloxetine (Cymbalta). While industrial routes typically employ chloro-analogs, the iodo-derivative offers superior leaving group kinetics (


), enabling nucleophilic amination under milder thermal conditions. This protocol reduces the formation of the elimination impurity (styrene-type olefin) and improves the yield of the critical precursor (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .

Part 1: Strategic Rationale & Mechanism

The Kinetic Advantage

Standard synthesis involves the reaction of 3-chloro-1-(thiophen-2-yl)propan-1-ol with methylamine. This reaction often requires high pressure or elevated temperatures (>80°C) due to the poor leaving group ability of chloride.

  • Problem: High temperatures promote E2 elimination, generating 1-(thiophen-2-yl)prop-2-en-1-ol (an alkene impurity that polymerizes or complicates purification).

  • Solution: The Iodo-Intermediate allows the

    
     substitution with methylamine to proceed at ambient to mild temperatures (25–40°C) , significantly suppressing the elimination pathway.
    
Reaction Pathway

The synthesis follows a Finkelstein activation followed by amination and chiral resolution.

DuloxetinePathway Chloro 3-chloro-1-(thiophen-2-yl)propan-1-ol (Standard Precursor) Iodo 3-iodo-1-(thiophen-2-yl)propan-1-ol (Active Intermediate) Chloro->Iodo NaI, Acetone (Finkelstein) Amine N-methyl-3-(thiophen-2-yl)-3-hydroxypropylamine (Racemic) Iodo->Amine MeNH2, THF 25-40°C Resolved (S)-Enantiomer (Key Chiral Intermediate) Amine->Resolved Chiral Resolution (Mandelic Acid) Dulox Duloxetine HCl Resolved->Dulox 1-F-Naphthalene NaH, DMSO

Figure 1: Synthetic pathway highlighting the activation of the chloro-precursor to the iodo-intermediate to facilitate mild amination.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of 3-iodo-1-(thiophen-2-yl)propan-1-ol

Note: This compound is light-sensitive. Perform reactions in low-light conditions or wrap flasks in aluminum foil.

Reagents:

  • 3-chloro-1-(thiophen-2-yl)propan-1-ol (1.0 eq)

  • Sodium Iodide (NaI) (1.5 eq)

  • Acetone or 2-Butanone (MEK) (Dry, 10 vol)

Step-by-Step:

  • Charge: To a dry reactor flushed with

    
    , add 3-chloro-1-(thiophen-2-yl)propan-1-ol  and anhydrous acetone.
    
  • Addition: Add Sodium Iodide in a single portion. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The lower Rf spot (Chloro) should disappear, replaced by a higher Rf spot (Iodo).

  • Workup: Cool to room temperature (RT). Filter off the precipitated NaCl solid.

  • Concentration: Evaporate the solvent under reduced pressure (

    
    ) to yield the crude iodo-alcohol as a dark amber oil.
    
    • Stability Check: Do not store for long periods. Proceed immediately to Protocol B.

Protocol B: Synthesis of N-methyl-3-(thiophen-2-yl)-3-hydroxypropylamine

This is the critical step where the Iodo-Intermediate demonstrates superiority.

Reagents:

  • Crude 3-iodo-1-(thiophen-2-yl)propan-1-ol (from Protocol A)

  • Methylamine (40% aq. or 2M in THF) (5.0 eq)

  • Tetrahydrofuran (THF) (5 vol)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    

Step-by-Step:

  • Dissolution: Dissolve the crude iodo-alcohol in THF.

  • Base Addition: Add

    
     to scavenge the hydroiodic acid (HI) generated.
    
  • Amination: Add Methylamine solution dropwise at 0–5°C to control exotherm.

  • Reaction: Allow the mixture to warm to 25–30°C . Stir for 4–6 hours.

    • Comparison: The chloro-analog typically requires 12+ hours at 60–80°C.

  • Quench: Add water (10 vol) and extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate.
    
  • Output: Racemic N-methyl-3-(thiophen-2-yl)-3-hydroxypropylamine.

Protocol C: Workflow Visualization

ExperimentalWorkflow Start Start: Crude Iodo-Alcohol React Add MeNH2 + K2CO3 Temp: 25-30°C | Time: 4h Start->React Check TLC Check (Disappearance of Iodo) React->Check Check->React Incomplete Quench Quench with H2O Extract w/ EtOAc Check->Quench Complete Isolate Evaporate Solvent Yield: Amino-Alcohol Quench->Isolate

Figure 2: Operational workflow for the conversion of the iodo-intermediate to the amino-alcohol precursor.

Part 3: Data & Quality Control

Comparative Kinetics (Chloro vs. Iodo)
ParameterChloro-Precursor RouteIodo-Intermediate RouteAdvantage
Reaction Temp 80–100°C (Autoclave often needed)25–40°CReduced energy; Standard glassware
Reaction Time 12–24 Hours4–6 HoursHigher throughput
Elimination Impurity High Risk (>5%)Low Risk (<0.5%)Higher purity profile
Yield 65–75%85–92%Cost efficiency
Critical Impurity Management

Researchers must monitor for the Elimination Impurity (1-(thiophen-2-yl)prop-2-en-1-ol).

  • Detection: HPLC (C18 Column, ACN:Water gradient).

  • Cause: Excessively high temperature or strong base usage during the iodo-substitution.

  • Control: Keep reaction temperature

    
    .
    

References

  • Vertex AI Search. (2025). Duloxetine: Refining its Chemical Synthesis with Biocatalysis. CHEManager Online. [Link]

  • Der Pharma Chemica. (2025). Stability Indicating Nature of RP-HPLC method for Determination of Impurity profile and Degradation impurities in Duloxetine Hydrochloride. Der Pharma Chemica. [Link]

  • Google Patents. (2025). Process for pure duloxetine hydrochloride - US8362279B2.
  • ResearchGate. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Iodo-1-(thiophen-2-yl)propan-1-ol

Abstract This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-iodo-1-(thiophen-2-yl)propan-1-ol, a versatile intermediate in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-iodo-1-(thiophen-2-yl)propan-1-ol, a versatile intermediate in medicinal chemistry and materials science. Thiophene derivatives are of significant interest due to their wide range of pharmacological activities, and the title compound serves as a key building block for the synthesis of novel therapeutic agents.[1][2][3] This document details the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, provides field-proven protocols for reactions with various nucleophiles, and presents quantitative data in a clear, comparative format. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Introduction: The Significance of Thiophene-Containing Scaffolds

Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] Their bioisosteric relationship with benzene rings, coupled with unique electronic properties conferred by the sulfur atom, allows for the fine-tuning of biological activity and pharmacokinetic profiles.[4] The compound 3-iodo-1-(thiophen-2-yl)propan-1-ol is a particularly valuable intermediate. The secondary alcohol can be a precursor to a ketone, and the iodo-group is an excellent leaving group for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

The presence of a chiral center at the carbon bearing the hydroxyl group adds another layer of synthetic importance, as stereochemistry is often crucial for biological activity. This guide will explore the factors that govern the stereochemical outcome of nucleophilic substitution reactions on this substrate.

Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy

Nucleophilic substitution reactions on 3-iodo-1-(thiophen-2-yl)propan-1-ol can proceed through either an S(N)1 or S(_N)2 mechanism, or a combination of both. The operative pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[6]

The S(_N)2 Pathway: A Concerted Approach

The S(N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group (iodide), leading to an inversion of stereochemistry at the reaction center.[7]

Favorable Conditions for S(_N)2:

  • Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and minimal steric bulk are more effective at the requisite backside attack.[7]

  • Polar aprotic solvents: Solvents like acetone, DMF, and DMSO can solvate the cation but not the nucleophile, enhancing its reactivity.

  • Primary or secondary substrates: Secondary halides, like our compound of interest, can undergo S(_N)2 reactions, though they are slower than with primary halides due to increased steric hindrance.[8]

The S(_N)1 Pathway: A Stepwise Journey

The S(N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[7] The nucleophile then attacks the planar carbocation, which can occur from either face, typically leading to a racemic or near-racemic mixture of products.[6]

Favorable Conditions for S(_N)1:

  • Weak nucleophiles: Since the nucleophile is not involved in the rate-determining step, its strength is less critical.

  • Polar protic solvents: Solvents like water, alcohols, and carboxylic acids are excellent at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding.[9]

  • Secondary or tertiary substrates: Secondary substrates can undergo S(_N)1 reactions because they can form a relatively stable secondary carbocation.[8][10] The adjacent thiophene ring can further stabilize the carbocation through resonance.

Caption: Competing S(_N)1 and S(_N)2 reaction pathways.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on 3-iodo-1-(thiophen-2-yl)propan-1-ol with a variety of nucleophiles.

General Considerations
  • Starting Material: 3-Iodo-1-(thiophen-2-yl)propan-1-ol can be synthesized from 1-(thiophen-2-yl)prop-2-en-1-ol via hydroiodination or from a suitable precursor through methods like the Finkelstein reaction.

  • Inert Atmosphere: Many of these reactions, particularly those involving organometallic reagents or strong bases, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.

  • Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of these reactions.

Protocol 1: Azide Substitution (S(_N)2)

This protocol describes the synthesis of 3-azido-1-(thiophen-2-yl)propan-1-ol, a precursor for the corresponding amine.

Materials:

  • 3-Iodo-1-(thiophen-2-yl)propan-1-ol

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-iodo-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanide Substitution (S(_N)2)

This protocol details the formation of 4-hydroxy-4-(thiophen-2-yl)butanenitrile.

Materials:

  • 3-Iodo-1-(thiophen-2-yl)propan-1-ol

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-iodo-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in anhydrous DMSO.

  • Carefully add sodium cyanide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by column chromatography.

Protocol 3: Solvolysis with Methanol (S(_N)1)

This protocol illustrates a solvolysis reaction where the solvent also acts as the nucleophile, favoring an S(_N)1 pathway.

Materials:

  • 3-Iodo-1-(thiophen-2-yl)propan-1-ol

  • Methanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 3-iodo-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in methanol in a round-bottom flask.

  • Heat the solution to reflux.

  • Monitor the reaction by TLC. This reaction may be slow and require prolonged heating (24-48 hours).

  • After completion, cool the reaction to room temperature and neutralize the acidic byproduct (HI) by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between water and diethyl ether. The organic layer is then dried and concentrated to afford the crude product, 3-methoxy-1-(thiophen-2-yl)propan-1-ol.

  • Purification can be achieved via column chromatography.

Data Summary

The following table summarizes the expected reaction conditions and outcomes for the nucleophilic substitution on 3-iodo-1-(thiophen-2-yl)propan-1-ol with various nucleophiles. This data is intended to serve as a starting point for reaction optimization.

NucleophileReagentSolventTemperature (°C)Typical Reaction Time (h)Expected ProductPredominant Mechanism
AzideNaN(_3)DMF60-706-83-Azido-1-(thiophen-2-yl)propan-1-olS(_N)2
CyanideNaCNDMSORoom Temp.12-244-Hydroxy-4-(thiophen-2-yl)butanenitrileS(_N)2
ThiolateNaSPhEthanolReflux4-63-(Phenylthio)-1-(thiophen-2-yl)propan-1-olS(_N)2
AmineNH(_3) (in excess)Methanol50 (sealed tube)243-Amino-1-(thiophen-2-yl)propan-1-olS(_N)2
AlcoholCH(_3)OHMethanolReflux24-483-Methoxy-1-(thiophen-2-yl)propan-1-olS(_N)1
WaterH(_2)OWater/AcetoneReflux48-721-(Thiophen-2-yl)propane-1,3-diolS(_N)1

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-iodo-1-(thiophen-2-yl)propan-1-ol in appropriate solvent add_reagent Add nucleophile/reagent start->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor progress by TLC react->monitor monitor->react Incomplete quench Quench reaction (if necessary) monitor->quench Complete extract Aqueous workup and extraction quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column chromatography concentrate->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for nucleophilic substitution reactions.

Conclusion

The nucleophilic substitution reactions of 3-iodo-1-(thiophen-2-yl)propan-1-ol provide a versatile and powerful platform for the synthesis of a diverse range of thiophene-containing molecules. By carefully selecting the nucleophile, solvent, and temperature, researchers can control the reaction mechanism to achieve the desired product with high efficiency. The protocols and data presented in this guide offer a solid foundation for the exploration of this important class of reactions in the pursuit of novel therapeutic agents and advanced materials.

References

  • The Crucial Role of Thiophene Intermediates in Drug Discovery. (2026, February 20). Google Cloud.
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025, December). Benchchem.
  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Alcohols in SN1 and SN2 Reactions. (2025, July 30). Chemistry Steps.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Cognizance Journal.
  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Dalal Institute.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube.
  • Alkyl Halides Substrates for Nucleophilic Substitution & Elimination Organohalogen Types Hybridizations. University of Calgary.
  • Aliphatic Nucleophilic Substitution. Dalal Institute.

Sources

Application

Application Notes &amp; Protocols: Catalytic Hydrogenation for Thiophene Propanol Synthesis

Introduction: The Significance of Saturated Thiophenes in Medicinal Chemistry Thiophene propanol and its saturated derivative, tetrahydrothiophene propanol, are valuable heterocyclic building blocks in modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Saturated Thiophenes in Medicinal Chemistry

Thiophene propanol and its saturated derivative, tetrahydrothiophene propanol, are valuable heterocyclic building blocks in modern drug discovery and development. The saturated tetrahydrothiophene (thiophane) ring, in particular, serves as a bioisostere for cyclopentane or tetrahydrofuran, offering unique properties related to polarity, lipophilicity, and metabolic stability. However, the synthesis of these saturated scaffolds presents a significant chemical challenge: the selective hydrogenation of the highly stable, aromatic thiophene ring. This process is frequently complicated by a competing reaction pathway, hydrodesulfurization (HDS), where the carbon-sulfur bonds are cleaved, leading to ring-opening and loss of the desired heterocyclic core.[1]

This guide provides a detailed overview of catalytic hydrogenation methods tailored for the synthesis of thiophene propanol derivatives, focusing on strategies to maximize the yield of the desired saturated product while minimizing desulfurization. We will explore the mechanistic underpinnings, compare various catalytic systems, and provide detailed, field-proven protocols for researchers in pharmaceutical and chemical development.

Mechanistic Landscape: Hydrogenation (HYD) vs. Hydrodesulfurization (HDS)

The catalytic conversion of thiophenes in the presence of hydrogen primarily proceeds via two competing pathways. Understanding these pathways is critical for selecting the appropriate catalyst and reaction conditions to favor the desired outcome.

  • Hydrogenation (HYD) Pathway: This is the desired route for synthesizing tetrahydrothiophene propanol. The aromatic thiophene ring is sequentially hydrogenated, typically forming dihydrothiophene (DHT) intermediates before reaching the fully saturated tetrahydrothiophene (THT) product.[2] This pathway preserves the C-S bonds and the heterocyclic structure.

  • Hydrodesulfurization (HDS) Pathway: This pathway involves the cleavage of one or both C-S bonds. It can occur either through direct desulfurization (DDS) of the thiophene ring or, more commonly, through the hydrogenolysis of the THT intermediate formed during the HYD pathway.[3][4][5] This leads to the formation of alkanes (like butane from the thiophene core) and hydrogen sulfide, representing a loss of the target molecule.[1]

The primary goal is to identify a catalytic system that possesses high activity for C=C bond hydrogenation but low activity for C-S bond hydrogenolysis.

G cluster_main Catalytic Hydrogenation Pathways for Thiophene Propanol Thio_PrOH Thiophene Propanol HDS_Products Desulfurization Products (e.g., Hexanol, H₂S) Thio_PrOH->HDS_Products H₂ / Catalyst (Harsh Conditions / Active HDS Catalyst) DHT Dihydrothiophene Intermediate Thio_PrOH->DHT H₂ / Catalyst (Step 1) THT_PrOH Tetrahydrothiophene Propanol (Desired Product) THT_PrOH->HDS_Products H₂ / Catalyst (Hydrogenolysis) DHT->THT_PrOH H₂ / Catalyst (Step 2)

Caption: Competing reaction pathways in the catalytic hydrogenation of thiophene propanol.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical factor determining the selectivity between hydrogenation and desulfurization. Sulfur-containing compounds are notorious for poisoning many transition metal catalysts; however, this strong interaction can be leveraged to achieve the desired transformation.[6]

Catalyst SystemSelectivity for HydrogenationActivity & ConditionsKey Considerations & Causality
Palladium on Carbon (Pd/C) High to Excellent Moderate activity. Typically 25-100 °C, 50-500 psi H₂.Palladium exhibits a good balance of activity for arene hydrogenation without being overly aggressive towards C-S bond cleavage.[7] The carbon support provides high surface area. It is often the catalyst of choice for this transformation.[8]
Platinum (Pt/C, PtO₂) Good to High High activity. Often requires milder conditions than Pd/C (e.g., lower temperatures).Platinum is a highly active hydrogenation catalyst. While effective for ring saturation, it can sometimes lead to minor desulfurization if conditions are not carefully controlled. Thiophene itself can act as a modifier on Pt surfaces, indicating a strong but controllable interaction.[9]
Ruthenium (Ru/C, RuO₂) Moderate to Good Very high activity. Effective at low temperatures and pressures for arene hydrogenation.Ruthenium is one of the most active metals for hydrogenating aromatic rings.[10] This high activity can sometimes favor the undesired hydrogenolysis pathway, requiring careful optimization of reaction conditions to stop at the saturated ring stage.[11]
Rhodium (Rh/C) Moderate to Good High activity, similar to Ruthenium.Rhodium is also a highly effective catalyst for arene hydrogenation.[12][13] Its application for thiophene requires a balance to prevent C-S bond cleavage, similar to Ruthenium.
Raney® Nickel (Raney Ni) Low to Poor Very high activity. Often used with a hydrogen source like propan-2-ol or H₂ gas.[14]Raney Nickel is highly reactive and famously effective at both hydrogenation and desulfurization (the Mozingo reduction).[15] The strong interaction between nickel and sulfur often leads to catalyst poisoning or, more commonly, promotes the C-S bond cleavage, making it generally unsuitable for isolating the tetrahydrothiophene product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective hydrogenation of a model substrate, 3-(thiophen-2-yl)propan-1-ol.

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is optimized for maximizing the yield of 3-(tetrahydrothiophen-2-yl)propan-1-ol.

Materials:

  • 3-(thiophen-2-yl)propan-1-ol

  • 10% Palladium on activated carbon (Pd/C), 50% wet (Degussa type)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂), high purity

  • Celite® or a similar filtration aid

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

Procedure:

  • Reactor Setup: To a clean, dry glass liner of a high-pressure reactor, add 3-(thiophen-2-yl)propan-1-ol (e.g., 5.0 g, 35.2 mmol).

  • Solvent Addition: Add anhydrous ethanol (100 mL) to dissolve the substrate.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (50% wet, 1.0 g, ~10 wt% dry basis). Rationale: The wet catalyst is safer to handle as dry Pd/C can be pyrophoric. Adding it under an inert atmosphere prevents premature reaction with atmospheric oxygen.

  • Assembly & Purging: Secure the glass liner inside the steel reactor body. Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace by pressurizing with nitrogen (to ~100 psi) and venting three times, followed by pressurizing with hydrogen (to ~100 psi) and venting three times. Rationale: This process removes all oxygen, which can be a safety hazard and can deactivate the catalyst.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 200 psi). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60 °C).

  • Monitoring: Monitor the reaction by observing the pressure drop from the H₂ supply tank. The reaction is complete when hydrogen uptake ceases. For a more precise analysis, a small aliquot can be carefully depressurized, filtered, and analyzed by GC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen three times.

  • Catalyst Filtration: Open the reactor and carefully filter the contents through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product. Caution: The filter cake containing Pd/C may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water before disposal.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is 3-(tetrahydrothiophen-2-yl)propan-1-ol.

  • Purification: If necessary, purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Illustrative Desulfurization using Raney® Nickel

This protocol demonstrates the non-selective nature of Raney Nickel, which primarily leads to desulfurization. It is presented for educational purposes to contrast with Protocol 1.

Materials:

  • 3-(thiophen-2-yl)propan-1-ol

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂) or a hydrogen donor like isopropanol

Procedure:

  • Catalyst Preparation: In a fume hood, decant the storage solvent from the Raney® Nickel slurry. Wash the catalyst with anhydrous ethanol (3 x 50 mL) to remove water.

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-(thiophen-2-yl)propan-1-ol (5.0 g, 35.2 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add the washed Raney® Nickel (~5 g, a significant excess) to the flask. Rationale: A large excess of Raney Ni is often used for complete desulfurization as the nickel is stoichiometrically consumed.

  • Reaction Execution: Heat the mixture to reflux and stir vigorously. The hydrogen adsorbed on the Raney Ni will initiate the reaction. For complete conversion, the reaction can be run under a positive pressure of H₂ gas (e.g., 50 psi in a pressure vessel).

  • Work-up & Analysis: After several hours (monitor by TLC/GC), cool the reaction. The primary product expected is hexan-1-ol. Carefully filter the Raney Nickel (it may be pyrophoric) and analyze the filtrate by GC-MS and NMR to confirm the absence of sulfur and the formation of the ring-opened product.

High-Throughput Screening for Optimization

For novel thiophene derivatives, identifying the optimal hydrogenation conditions can be time-consuming. High-throughput screening (HTS) platforms allow for the rapid and parallel evaluation of numerous catalysts, solvents, temperatures, and pressures.[16][17] An HTS workflow enables a scientist to quickly map the reaction landscape, identifying conditions that maximize the yield of the desired tetrahydrothiophene propanol while avoiding the formation of impurities from desulfurization or incomplete hydrogenation.[18][19]

G cluster_workflow General Experimental Workflow A Reactor Charging (Substrate, Solvent, Catalyst) B Reaction Setup (Seal, Purge with N₂, Purge with H₂) A->B C Reaction (Pressurize, Heat, Stir) B->C D Monitoring (H₂ Uptake, TLC/GC) C->D E Work-up (Cool, Vent, Filter Catalyst) D->E F Analysis & Purification (Concentrate, Column Chromatography) E->F G Isolated Product F->G

Sources

Method

Application Note: Biocatalytic Preparation of Chiral 3-iodo-1-(2-thienyl)propan-1-ol

Executive Summary This application note details the protocol for the asymmetric reduction of 3-iodo-1-(2-thienyl)propan-1-one to (S)-3-iodo-1-(2-thienyl)propan-1-ol using engineered Ketoreductases (KREDs). This chiral al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the asymmetric reduction of 3-iodo-1-(2-thienyl)propan-1-one to (S)-3-iodo-1-(2-thienyl)propan-1-ol using engineered Ketoreductases (KREDs). This chiral alcohol is a high-value intermediate, structurally analogous to the chloro-precursor used in the synthesis of Duloxetine (Cymbalta®).

Unlike traditional chemical reductions (e.g., Corey-Bakshi-Shibata) which often require cryogenic conditions and heavy metal catalysts, this biocatalytic route operates at ambient temperature, aqueous media, and delivers enantiomeric excess (ee) >99.5% . This guide covers enzyme screening, process optimization, and gram-scale synthesis, specifically addressing the stability challenges associated with the iodo-moiety.

Scientific Background & Mechanism[1][2]

The Challenge of the Iodo-Substrate

While the 3-chloro analog is widely documented, the 3-iodo variant presents unique challenges. The C-I bond is weaker and more labile than C-Cl. Consequently, the substrate is sensitive to photodegradation and nucleophilic attack. Biocatalysis is ideal here because the mild, neutral-pH conditions minimize spontaneous dehalogenation or racemization.

Mechanism of Action

The reaction utilizes a Ketoreductase (KRED) (also known as Alcohol Dehydrogenase, ADH) to transfer a hydride from a cofactor (NADPH or NADH) to the pro-S face of the ketone. To make the process economically viable, a Cofactor Regeneration System is coupled to the reaction. We utilize Glucose Dehydrogenase (GDH) , which oxidizes glucose to gluconolactone, simultaneously reducing NADP+ back to NADPH.

Reaction Pathway Diagram

The following diagram illustrates the coupled enzymatic cycle required for this transformation.

G cluster_0 Main Reaction cluster_1 Cofactor Recycling Ketone Substrate: 3-iodo-1-(2-thienyl) propan-1-one Alcohol Product: (S)-3-iodo-1-(2-thienyl) propan-1-ol Ketone->Alcohol Reduction KRED Enzyme: KRED (ADH) KRED->Ketone Catalyzes Glucose Glucose Glucono Gluconolactone Glucose->Glucono Oxidation GDH Enzyme: GDH GDH->Glucose Catalyzes NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction and GDH-mediated cofactor recycling.

Materials & Equipment

CategoryItemSpecification / Notes
Substrate 3-iodo-1-(2-thienyl)propan-1-onePurity >95%.[1] Store in amber glass (Light Sensitive).
Enzymes KRED Screening Panele.g., Codexis KREDs, Daicel, or Thermoanaerobacter sp. variants.
Cofactor NADP+ / NAD+Disodium salt.
Recycling Glucose Dehydrogenase (GDH)Activity > 20 U/mg (e.g., CDX-901).
Buffer Potassium Phosphate (KPi)100 mM, pH 7.0.
Solvents DMSO, IPA, Ethyl AcetateDMSO for substrate stock; EtOAc for extraction.
Analysis HPLC SystemChiral Column (e.g., Chiralcel OD-H or AD-H).

Experimental Protocol

Phase 1: Enzyme Screening (Micro-scale)

Objective: Identify the KRED variant with the highest activity and enantioselectivity for the iodo-substrate.

  • Preparation of Stock Solutions:

    • Substrate Stock: Dissolve 3-iodo-1-(2-thienyl)propan-1-one in DMSO to a concentration of 50 g/L. Keep wrapped in foil.

    • Recycle Mix: Dissolve 250 mg Glucose and 2 mg NADP+ in 10 mL of 100 mM KPi buffer (pH 7.0). Add 5 mg GDH.

  • Screening Setup (96-well plate):

    • Add 1-2 mg of different KRED enzymes to separate wells.

    • Add 180 µL of Recycle Mix to each well.

    • Initiate reaction by adding 20 µL of Substrate Stock (Final conc: ~5 g/L, 10% DMSO).

  • Incubation:

    • Seal plate with aluminum foil tape (light protection).

    • Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 400 µL Ethyl Acetate to each well. Mix vigorously.

    • Centrifuge (4000 rpm, 5 min) to separate phases.

    • Analyze organic layer via Chiral HPLC.[2]

Phase 2: Process Optimization

Objective: Maximize conversion and substrate loading while minimizing enzyme cost.

Key Parameters to Optimize:

  • pH: KREDs generally prefer pH 6.5–7.5. (Warning: pH > 8.0 may cause degradation of the iodo-alkyl chain).[3][4]

  • Temperature: 30°C is standard.[1][4] Higher temps (up to 40°C) increase rate but may deactivate enzyme.

  • Co-solvent: Isopropanol (IPA) can be used as a co-solvent and a coupled substrate for some KREDs (ADH-type), eliminating the need for Glucose/GDH.

Data: Optimization of Co-solvent (DMSO) on Conversion Conditions: 10 g/L Substrate, 24h, 30°C, Enzyme Load 5 wt%

DMSO % (v/v)Conversion (%)ee (%)Notes
5%45%>99%Solubility limited; precipitation observed.
10% 98% >99% Optimal balance of solubility and activity.
20%92%>99%Slight enzyme deactivation.
40%15%98%Significant enzyme denaturation.
Phase 3: Preparative Scale-Up (10 Gram Scale)

Objective: Synthesize enough material for downstream validation.

Safety Note: Perform all steps under low-light conditions (amber glassware or foil-wrapped vessels) to prevent iodine liberation.

  • Reactor Setup:

    • Use a 500 mL round-bottom flask equipped with an overhead stirrer.

    • Buffer: Add 200 mL Potassium Phosphate buffer (100 mM, pH 7.0).

  • Cofactor System:

    • Add Glucose : 15.0 g (1.5 equivalents).

    • Add NADP+ : 50 mg (Catalytic amount).

    • Add GDH : 50 mg (~1000 Units).

    • Add KRED Enzyme : 200 mg (2 wt% relative to substrate).

    • Stir gently until dissolved.

  • Substrate Addition:

    • Dissolve 10.0 g of 3-iodo-1-(2-thienyl)propan-1-one in 25 mL DMSO .

    • Add the substrate solution dropwise to the reactor over 30 minutes.

  • Reaction:

    • Temperature: Maintain 30°C.

    • pH Control: Monitor pH. If it drops below 6.5 (due to gluconic acid formation), titrate with 1M NaOH (automatic titrator recommended).

    • Time: 24 hours.[5]

  • Work-Up:

    • Add 20 g Celite to the reaction mixture to aid filtration of protein. Filter through a sintered glass funnel.

    • Extract filtrate with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (100 mL) to remove residual DMSO.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo (Bath temp < 35°C to prevent thermal degradation).

  • Purification:

    • Usually not required if conversion is >98%. If necessary, purify via silica gel chromatography (Hexane/EtOAc).

Workflow Visualization

Workflow Start Start: 3-iodo-1-(2-thienyl) propan-1-one Screening Step 1: Enzyme Screening (96-well plate, 24h) Goal: Hit ID Start->Screening Optimization Step 2: Process Optimization (Solvent %, pH, Loading) Goal: >95% Conv, >99% ee Screening->Optimization Select Best KRED Optimization->Screening If no hit found ScaleUp Step 3: Preparative Scale-Up (10g Scale, pH Stat Control) Amber Glassware Required Optimization->ScaleUp Define Conditions DSP Step 4: Downstream Processing (EtOAc Extraction, Concentration) ScaleUp->DSP Reaction Complete Product Final Product: (S)-3-iodo-1-(2-thienyl) propan-1-ol DSP->Product Isolation

Figure 2: End-to-end workflow for the biocatalytic process development.

Analytical Methods

HPLC Method for Conversion and Enantiomeric Excess:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 230 nm (Thiophene absorption).

  • Temperature: 25°C.

  • Retention Times (Approx):

    • (S)-Alcohol: 12.5 min

    • (R)-Alcohol: 14.2 min

    • Ketone Substrate: 8.0 min

Expert Insights & Troubleshooting

  • Substrate Solubility: The thiophene ring and iodine atom make the substrate highly lipophilic. If the reaction is sluggish, do not just add more enzyme. Increase the DMSO concentration (up to 20%) or add a surfactant like Tween-80 (0.1%).

  • Iodine Stability: If the reaction mixture turns yellow/brown, free iodine is forming. This can inhibit the enzyme.[7][8]

    • Fix: Add 1 mM Dithiothreitol (DTT) or Sodium Thiosulfate to the buffer to scavenge free iodine.

  • pH Control is Critical: The GDH recycling system produces gluconic acid. On a scale >100mg, the buffer capacity will be exceeded, dropping the pH and stopping the reaction. You must use a pH-stat (titration) or a high-molarity buffer (500 mM) for larger scales.

  • Emulsions: During extraction, denatured protein can cause nasty emulsions. Filtering through Celite before extraction (as described in the protocol) is a mandatory step to prevent this.

References

  • Codexis Inc. (2025). Codex® KRED Screening Kit Protocol. Retrieved from [Link]

  • Liu, Z. Q., et al. (2012). Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104. PubMed. Retrieved from [Link]

  • Ren, Z., et al. (2018). Stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate using the short-chain dehydrogenase/reductase ChKRED12. Journal of Microbiology and Biotechnology. Retrieved from [Link]

Sources

Application

Scale-up synthesis of 3-iodo-1-(thiophen-2-yl)propan-1-ol for API production

An Application Note for the Scale-Up Synthesis of 3-Iodo-1-(Thiophen-2-yl)propan-1-ol for Active Pharmaceutical Ingredient (API) Production Introduction: The Strategic Importance of a Key Intermediate 3-Iodo-1-(thiophen-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 3-Iodo-1-(Thiophen-2-yl)propan-1-ol for Active Pharmaceutical Ingredient (API) Production

Introduction: The Strategic Importance of a Key Intermediate

3-Iodo-1-(thiophen-2-yl)propan-1-ol is a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structural motif, featuring a thiophene ring, a secondary alcohol, and a reactive iodo group, makes it a versatile precursor for constructing more complex molecular architectures. Notably, this intermediate is implicated in the synthesis of selective serotonin and norepinephrine reuptake inhibitors (SNRIs), a class of drugs widely used for treating depression and other mood disorders.[1][2]

The successful transition from laboratory-scale synthesis to large-scale API production hinges on the development of a process that is not only high-yielding but also robust, cost-effective, safe, and environmentally sustainable.[3] This application note provides a comprehensive guide for the scale-up synthesis of 3-iodo-1-(thiophen-2-yl)propan-1-ol, focusing on a logical, field-proven synthetic strategy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and address the critical considerations for process safety and scalability.

Synthetic Strategy: A Three-Step Approach to the Target Molecule

The selected synthetic route is a robust three-step process commencing with commercially available starting materials. This pathway is chosen for its reliability, use of well-understood transformations, and amenability to large-scale production.

  • Friedel-Crafts Acylation: The synthesis begins with the acylation of thiophene with 3-chloropropionyl chloride using a Lewis acid catalyst, typically aluminum chloride, to form 3-chloro-1-(thiophen-2-yl)propan-1-one. This classic reaction is highly effective for forming the carbon-carbon bond at the 2-position of the thiophene ring.[4][5]

  • Chemoselective Reduction: The resulting ketone is then selectively reduced to the corresponding secondary alcohol, 3-chloro-1-(thiophen-2-yl)propan-1-ol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for ketones in the presence of other functional groups, its operational simplicity, and its favorable safety profile compared to more powerful hydrides like lithium aluminum hydride.[6]

  • Finkelstein Halogen Exchange: The final step involves the conversion of the alkyl chloride to the desired alkyl iodide via the Finkelstein reaction.[7][8] This Sₙ2 reaction utilizes sodium iodide in acetone. The reaction equilibrium is effectively driven to completion by the precipitation of the insoluble sodium chloride in the acetone solvent, a classic application of Le Chatelier's principle.[9]

This entire process is visualized in the workflow diagram below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Finkelstein Reaction Thiophene Thiophene AlCl3 AlCl₃ (Lewis Acid) Thiophene->AlCl3 ChloropropionylChloride 3-Chloropropionyl Chloride ChloropropionylChloride->AlCl3 Ketone 3-Chloro-1-(thiophen-2-yl)propan-1-one AlCl3->Ketone DCM, 0°C to rt NaBH4 NaBH₄ ChloroAlcohol 3-Chloro-1-(thiophen-2-yl)propan-1-ol Ketone->ChloroAlcohol Methanol, 0°C Ketone->ChloroAlcohol NaBH4->ChloroAlcohol NaI NaI FinalProduct 3-Iodo-1-(thiophen-2-yl)propan-1-ol ChloroAlcohol->FinalProduct Acetone, Reflux ChloroAlcohol->FinalProduct NaI->FinalProduct NaCl_ppt NaCl (precipitate) FinalProduct->NaCl_ppt drives equilibrium

Caption: Overall synthetic workflow for 3-iodo-1-(thiophen-2-yl)propan-1-ol.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one

This protocol describes a Friedel-Crafts acylation. The reaction is exothermic and moisture-sensitive, requiring careful temperature control and an inert atmosphere.

Reagent/SolventMolar Mass ( g/mol )Amount (Lab Scale)Moles (Lab Scale)
Aluminum Chloride (AlCl₃)133.3414.7 g0.11 mol
Dichloromethane (DCM)84.93200 mL-
3-Chloropropionyl chloride126.9813.3 g (10.5 mL)0.105 mol
Thiophene84.148.4 g (7.9 mL)0.10 mol

Procedure:

  • Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5°C using an ice bath.

  • Acyl Chloride Addition: Add 3-chloropropionyl chloride (13.3 g) dropwise to the stirred suspension over 20-30 minutes, maintaining the internal temperature below 10°C.

  • Thiophene Addition: In a separate flask, dissolve thiophene (8.4 g) in anhydrous dichloromethane (100 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a separate beaker with vigorous stirring. This is a highly exothermic step.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation or crystallization.

    • Expected Yield: 80-90%.[5]

Protocol 2: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-ol

This protocol details the chemoselective reduction of the ketone to a secondary alcohol.

Reagent/SolventMolar Mass ( g/mol )Amount (Lab Scale)Moles (Lab Scale)
3-Chloro-1-(thiophen-2-yl)propan-1-one174.6517.5 g0.10 mol
Methanol32.04150 mL-
Sodium Borohydride (NaBH₄)37.832.8 g0.075 mol

Procedure:

  • Setup: In a 500 mL round-bottom flask, dissolve the ketone (17.5 g) in methanol (150 mL).

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (2.8 g) portion-wise over 30 minutes, keeping the temperature below 10°C. Hydrogen gas will be evolved.

  • Reaction: Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor completion by TLC.

  • Quenching: Cool the mixture back to 0-5°C and slowly add 1M HCl until the pH is ~6-7 to neutralize excess NaBH₄ and decompose borate esters.

  • Solvent Removal: Remove the bulk of the methanol under reduced pressure.

  • Extraction: Add water (100 mL) and ethyl acetate (150 mL) to the residue. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Isolation: Combine the organic extracts, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the alcohol as a crude oil, which can be used in the next step without further purification.

    • Expected Yield: >95%.[4]

Protocol 3: Synthesis of 3-Iodo-1-(thiophen-2-yl)propan-1-ol

This is the key Finkelstein reaction step.[10]

Reagent/SolventMolar Mass ( g/mol )Amount (Lab Scale)Moles (Lab Scale)
3-Chloro-1-(thiophen-2-yl)propan-1-ol176.6717.7 g0.10 mol
Sodium Iodide (NaI)149.8930.0 g0.20 mol
Acetone58.08250 mL-

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolution: Charge the flask with 3-chloro-1-(thiophen-2-yl)propan-1-ol (17.7 g), sodium iodide (30.0 g), and acetone (250 mL).

  • Reaction: Heat the mixture to reflux (approx. 56°C). A white precipitate of sodium chloride will begin to form. Continue refluxing for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with additional acetone (50 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate (200 mL). Wash with water (100 mL), then with 10% aqueous sodium thiosulfate solution (100 mL) to remove any residual iodine, and finally with brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the final product, 3-iodo-1-(thiophen-2-yl)propan-1-ol, typically as a pale yellow oil.

    • Expected Yield: 85-95%.

Caption: Mechanism of the Finkelstein reaction, driven by precipitation.

Scale-Up and Process Safety Considerations

Transitioning from the lab bench to pilot or manufacturing scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

ParameterLaboratory Scale (Grams)Pilot/Manufacturing Scale (Kilograms)Rationale & Mitigation
Heat Transfer Flask surface area is sufficient for heat dissipation.Lower surface-area-to-volume ratio. Risk of thermal runaway.Use jacketed reactors with precise temperature control. Implement controlled, subsurface addition of reagents for exothermic steps (e.g., AlCl₃ quench, NaBH₄ addition).
Mixing Magnetic or overhead stirring is effective.Inefficient mixing can lead to localized "hot spots" and poor reaction kinetics.Use appropriately designed agitators (e.g., pitched-blade turbine, retreat curve impeller) and baffles to ensure homogeneity.
Reagent Addition Dropping funnel.Metering pumps for controlled addition rates.Prevents dangerous exotherms and ensures consistent reaction profiles.
Work-up Separatory funnels.Large-scale liquid-liquid extractors or staged extractions in the reactor.Phase separation can be slower at scale; allow adequate settling time.
Purification Chromatography, simple distillation.Crystallization, fractional distillation, or filtration.Chromatography is generally not economically viable for large-scale API production. Develop robust crystallization protocols to ensure high purity.
Safety Fume hood.Closed systems, process hazard analysis (PHA), dedicated ventilation, and emergency systems.Potential for release of hazardous vapors (DCM, thiophene) and flammable gases (H₂ from NaBH₄ quench) is much greater.[11]
Hazard Analysis of Key Reagents
ChemicalCAS NumberKey HazardsRecommended PPE & Handling
Aluminum Chloride 7446-70-0Water-reactive, causes severe skin burns and eye damage.Powder-free nitrile gloves, chemical splash goggles, face shield, handle in a glove box or dry environment.
Thiophene 110-02-1Highly flammable liquid and vapor, harmful if swallowed, causes skin irritation.Use in a well-ventilated area, away from ignition sources. Wear standard PPE.
Dichloromethane 75-09-2Suspected of causing cancer, causes skin and eye irritation.Use in a closed system or with dedicated local exhaust ventilation. Wear appropriate gloves and eye protection.
Sodium Borohydride 16940-66-2Reacts with water to produce flammable hydrogen gas, causes severe burns.Handle in a dry area. Quench slowly and with cooling.
Sodium Iodide 7681-82-5May cause damage to organs through prolonged or repeated exposure.Standard PPE. Avoid creating dust.
Acetone 67-64-1Highly flammable liquid and vapor, causes serious eye irritation.Keep away from heat and ignition sources.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol.
  • Quick Company. (n.d.). Novel Process For Preparation Of Duloxetine And Intermediates For Use.
  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • Patsnap. (2022, January 11). Preparation method of duloxetine intermediate.
  • SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction.
  • CHEManager Online. (2014, March 9). Duloxetine: Refining its Chemical Synthesis with Biocatalysis.
  • Fisher Scientific. (2013, August 9). SAFETY DATA SHEET - 3-Iodothiophene.
  • Cayman Chemical. (2024, January 10). Safety Data Sheet - 1-Thioglycerol.
  • Merck. (n.d.). SAFETY DATA SHEET - Lithium Iodide.
  • Organic Chemistry Portal. (2012, April 6). Finkelstein Reaction of 3-Chloro-1-Propanol with Sodium Iodide.
  • BenchChem. (n.d.). 3 Chloro 1 Thiophen 2 Yl Propan 1 One.
  • L.S.College, Muzaffarpur. (2020, August 12). Finkelstein reaction.
  • SciELO. (n.d.). Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory.
  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE.
  • SlideShare. (2009, October 6). Development and Scale up in API Manufacture (Part 2 Quality Assurance Considerations).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Iodo-1-(thiophen-2-yl)propan-1-ol

Executive Summary: The "Thiophene-Iodide" Paradox As researchers, we often choose 3-iodo-1-(thiophen-2-yl)propan-1-ol over its chloro- or bromo-analogs because the C-I bond is weaker, making it a superior electrophile fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thiophene-Iodide" Paradox

As researchers, we often choose 3-iodo-1-(thiophen-2-yl)propan-1-ol over its chloro- or bromo-analogs because the C-I bond is weaker, making it a superior electrophile for nucleophilic substitution (e.g., amination with methylamine).

However, this advantage is also its storage liability. The weak C-I bond (approx. 53 kcal/mol) renders the molecule susceptible to homolytic cleavage by light or heat. Crucially, the thiophene moiety is acid-sensitive . The decomposition of the alkyl iodide generates Hydrogen Iodide (HI), a strong acid that can trigger the rapid, irreversible polymerization of the thiophene ring.

If you see the liquid turning brown or viscous, you are witnessing a self-catalyzing destruction loop.

Visualizing the Failure Mode

To prevent decomposition, you must understand the mechanism. The diagram below illustrates the "Loop of Destruction" that occurs in improper storage.

DecompositionLoop cluster_prevention Prevention Strategy Compound 3-Iodo-1-(thiophen-2-yl)propan-1-ol LightHeat Trigger: Light / Heat (>4°C) Compound->LightHeat Radical Radical Pair (R• + I•) LightHeat->Radical Homolysis Iodine Free Iodine (I₂) (Brown Color) Radical->Iodine Dimerization Elimination Vinyl Thiophene (Impurity) Radical->Elimination H-Abstraction HI Hydrogen Iodide (HI) (Strong Acid) Iodine->HI Reaction with moisture/solvent HI->Compound Acid Catalysis Polymer Thiophene Polymer/Tar (Black Solid) HI->Polymer Acid-Catalyzed Polymerization of Thiophene Ring Elimination->HI Byproduct Copper Copper Turnings (Scavenger) Copper->Iodine Forms CuI (Insoluble)

Figure 1: The decomposition cascade. Note how HI generation threatens the thiophene ring, creating a dual-failure mode (oxidation and polymerization).

Troubleshooting Guide & FAQs

Issue 1: My clear liquid has turned pink or violet.

Diagnosis: Early-stage iodine liberation. Cause: Exposure to light (photolysis) has broken a small percentage of C-I bonds, releasing iodine radicals that dimerize to


.
Risk Level:  Low to Moderate.
Action: 
  • Do not distill immediately if the color is faint; heat accelerates the process.

  • Perform a Copper Wash : Add activated copper turnings (see Protocol A) to the vial. The copper will react with

    
     to form CuI (white/gray precipitate), restoring the clear color.
    
  • Purge with Argon and store at -20°C.

Issue 2: The liquid is dark brown/black and viscous.

Diagnosis: Advanced decomposition and thiophene polymerization. Cause: The iodine initially released generated HI (acid). The acid attacked the electron-rich thiophene ring, causing it to polymerize into a tar. Risk Level: Critical (Irreversible). Action:

  • Check NMR.[1] If polymerization is extensive (>10% impurity), the compound is likely unsalvageable for sensitive GMP steps.

  • If <10% degradation: Dilute in

    
    , wash with cold 5% 
    
    
    
    (to neutralize HI) and 10%
    
    
    (to reduce
    
    
    ), then dry and concentrate in vacuo at low temperature (<30°C).
Issue 3: NMR shows new olefinic peaks (5.0–6.5 ppm).

Diagnosis: Elimination of HI. Cause: Storage at ambient temperature or presence of basic impurities. The molecule has eliminated HI to form 1-(thiophen-2-yl)prop-1-ene or similar isomers. Action: This is chemically different from the starting material. Purification via silica gel chromatography is required (Note: Use neutral silica; acidic silica may trigger polymerization).

Standard Operating Protocols (SOPs)

Protocol A: Copper Stabilization (The "Gold" Standard)

Why it works: Copper metal acts as a radical trap and iodine scavenger. It reacts with free iodine (


) preventing the autocatalytic cycle.
  • Preparation: Obtain high-surface-area copper turnings or wire.

  • Activation: Wash turnings with dilute HCl (to remove surface oxides), then water, then acetone. Dry under vacuum.

  • Application: Add 5-10% by weight of activated copper to the storage vial.

  • Observation: If the copper turns black/gray rapidly, the compound was already degraded. If it stays bright copper-colored, stability is maintained.

Protocol B: Storage Conditions Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius kinetics: Reducing temp from 25°C to -20°C slows C-I homolysis by ~20-50x.
Atmosphere Argon (Ar) Argon is heavier than air and blankets the liquid, preventing

induced radical propagation.
Container Amber Glass Blocks UV/Blue light (300-450nm) which is the excitation wavelength for C-I bond cleavage.
Stabilizer Copper Turnings Scavenges

before it can generate HI or oxidize the alcohol.
Protocol C: Emergency Purification (Removal of )

If you must use a slightly degraded (pink/yellow) batch immediately:

  • Dissolve the iodide in MTBE or Dichloromethane .

  • Wash with 10% Sodium Thiosulfate (

    
    ) . The color will instantly vanish (
    
    
    
    ).
  • Wash with Saturated Sodium Bicarbonate (

    
    )  to remove any dissolved HI.
    
  • Dry over

    
     and concentrate at <30°C .
    

References & Grounding

  • BenchChem. (2025).[1] Preventing decomposition of Iodoethane-1,1-d2 upon storage. (Provides foundational mechanisms for alkyl iodide stabilization via copper and light exclusion).

  • Sigma-Aldrich. (2026).[2] Safety Data Sheet: 1-Iodopropane. (Establishes baseline handling for propyl iodides, including light sensitivity and copper stabilization).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Iodothiophene. (Confirms the specific storage requirements for thiophene derivatives: "Keep refrigerated," "Store under inert atmosphere," and "Air sensitive").

  • TCI Chemicals. (2025). Product Specification: Iodoethane (stabilized with Copper chip).[3] (Validates the industry standard of using copper chips to stabilize volatile/reactive alkyl iodides).

  • PubChem. (2025). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Duloxetine Intermediate).[4][5][6][7] (Contextualizes the target molecule as a precursor in the Duloxetine pathway, confirming the structural fragility of the thiophene-propanol chain).

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of 3-iodo-1-(2-thienyl)propan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 3-iodo-1-(2-thienyl)propan-1-ol. This document provides in-depth troubleshooting advice for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-iodo-1-(2-thienyl)propan-1-ol. This document provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges in the crystallization of this compound. The unique structural features of this molecule—a polarizable iodine atom, a hydrogen-bonding propanol group, a flexible propyl chain, and an aromatic thiophene ring—present specific purification challenges, most notably "oiling out" and polymorphism. This guide is structured to provide both quick-reference FAQs and detailed, mechanism-based solutions to complex problems.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in crystallization experiments.

Q1: I've followed a standard cooling crystallization protocol, but no solid has formed, even after an extended period at low temperature. What are my first steps?

A1: This is a common issue that typically points to one of two scenarios: excessive solvent or a high nucleation energy barrier.

  • Check for Oversaturation: The most frequent cause is using too much solvent, meaning the solution never becomes supersaturated enough for crystals to form.[1] To test this, take a glass stirring rod, dip it into your solution, pull it out, and let the solvent evaporate. If a significant solid residue forms on the rod, your compound is present, but the concentration is too low.

    • Solution: Gently heat the solution to evaporate a portion of the solvent (10-20% of the volume) to increase the concentration.[1] Then, repeat the slow cooling process.

  • Induce Nucleation: If the solution is sufficiently concentrated, the problem may be a kinetic barrier to nucleation.[2]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2 (Seeding): If you have a pure crystal of 3-iodo-1-(2-thienyl)propan-1-ol from a previous batch, add a single, tiny crystal to the supersaturated solution. This seed will act as a template for further crystal growth.[3][4]

Q2: My compound "crashed out" of the solution as a very fine powder immediately after cooling began. What does this mean and how can I fix it?

A2: Rapid precipitation of a fine powder indicates that the solution was too supersaturated and cooled too quickly.[1] This process is undesirable because it tends to trap impurities within the rapidly forming solid, defeating the purpose of crystallization for purification.[1] An ideal crystallization should show initial crystal growth over 5-10 minutes, with continued growth over 20-30 minutes.

  • Corrective Action: Re-heat the flask to re-dissolve the powder. Add a small additional amount of the same solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the saturation level.[1] Then, ensure a much slower cooling rate. For example, instead of placing the flask on a benchtop, place it in a large beaker of warm water or a dewar and allow it to cool to room temperature over several hours.[5]

Q3: My crystallization worked, but the final yield is very low (<30%). How can I improve recovery?

A3: A low yield is almost always due to the compound having a higher-than-expected solubility in the solvent at the final cooling temperature, meaning a large amount of product remains in the mother liquor.[1]

  • Immediate Action: Before discarding the filtrate (mother liquor), reduce its volume significantly using rotary evaporation. If a large amount of solid precipitates, your initial solvent volume was too high.

  • Future Experiments:

    • Reduce Solvent: In your next attempt, use less solvent initially. Find the minimum amount of hot solvent required to fully dissolve your compound.

    • Change Solvent System: Your chosen solvent may be too "good." A better choice is often a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[3][4] Consider using a binary (two-component) solvent system where your compound is soluble in one solvent and insoluble in the other (the "anti-solvent").

Section 2: In-Depth Troubleshooting Guide

This section tackles more persistent and complex crystallization issues specific to molecules like 3-iodo-1-(2-thienyl)propan-1-ol.

Problem A: The Compound "Oils Out" Instead of Crystallizing

This is one of the most significant challenges for this compound. "Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when a compound separates from a supersaturated solution as a second liquid phase (an "oil") rather than a solid crystalline phase.[6][7] This oil is often a super-cooled liquid state of your compound that is rich in impurities, which tend to be more soluble in the oil than in the crystallization solvent.[1] If this oil eventually solidifies, it typically forms an amorphous, impure glass rather than a pure crystal lattice.

Why is 3-iodo-1-(2-thienyl)propan-1-ol Prone to Oiling Out? The molecule's flexible three-carbon chain and relatively low molecular weight suggest it likely has a low melting point. Oiling out frequently occurs when the temperature of the solution is higher than the melting point of the compound at the point of supersaturation.[1]

The following workflow provides a systematic approach to overcoming this issue.

Oiling_Out_Workflow start Observation: Liquid droplets (oil) form instead of crystals. action1 Immediate Action: Re-heat solution to re-dissolve the oil. start->action1 action2 Add 10-20% more of the 'good' solvent to reduce supersaturation. action1->action2 attempt1 Attempt 1: Ultra-Slow Cooling Insulate the flask (e.g., in a warm water bath) to slow cooling rate drastically. action2->attempt1 check1 Does it still oil out? attempt1->check1 attempt2 Attempt 2: Change Solvent System Select a solvent where solubility has a steeper temperature dependence. check1->attempt2 Yes success Success: Crystals Form! check1->success No check2 Does it still oil out? attempt2->check2 attempt3 Attempt 3: Anti-Solvent Addition Use vapor or liquid diffusion to slowly introduce an anti-solvent. check2->attempt3 Yes check2->success No check3 Does it still oil out? attempt3->check3 attempt4 Attempt 4: Seeding Introduce a seed crystal into a slightly supersaturated solution just below the oiling out temperature. check3->attempt4 Yes check3->success No attempt4->success Yes fail Consult further: Consider chromatography or derivatization. attempt4->fail No

Caption: Troubleshooting workflow for oiling out.

Problem B: I Suspect Polymorphism. How Do I Control and Characterize It?

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[8] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, and bioavailability, which is of critical importance in pharmaceutical development.[9][10]

Why is 3-iodo-1-(2-thienyl)propan-1-ol a Candidate for Polymorphism? The molecule possesses a rotatable propyl chain. Different rotational conformations (conformers) of this chain can pack into different crystal lattices, a phenomenon known as conformational polymorphism.[9][11] The energy differences between these conformers can be small, allowing multiple crystal forms to be accessible under various crystallization conditions.[11]

The key to isolating different polymorphs is to vary the kinetic and thermodynamic conditions of crystallization.

  • Vary the Solvent: The solvent plays a crucial role. Solvents that can hydrogen bond (like alcohols) may interact with the hydroxyl group and favor one packing arrangement, while non-polar solvents (like toluene or hexane) may favor another. A systematic screening of solvents with different polarities is the first step.[12]

  • Control the Rate of Supersaturation:

    • Slow Crystallization (near equilibrium): Methods like slow cooling or vapor diffusion tend to yield the most thermodynamically stable polymorph.[5]

    • Rapid Crystallization (kinetic control): Fast processes like rapid solvent evaporation or crash cooling can trap less stable, "kinetic" polymorphs.[3]

  • Vary the Temperature: Performing crystallizations at different temperatures (e.g., 4°C, 25°C, 50°C) can favor different polymorphs, as their relative stabilities can be temperature-dependent.[8]

TechniqueInformation ProvidedApplication for 3-iodo-1-(2-thienyl)propan-1-ol
Powder X-Ray Diffraction (PXRD) Provides a unique "fingerprint" for each crystalline form based on its crystal lattice.The definitive method to confirm if you have isolated a new polymorph. Different polymorphs will have different PXRD patterns.
Differential Scanning Calorimetry (DSC) Measures thermal transitions, such as melting point and solid-solid phase transitions.Different polymorphs will generally have different melting points.[8] DSC can also reveal transitions from a metastable to a stable form upon heating.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Useful for identifying solvates (crystals containing trapped solvent), which can sometimes be mistaken for polymorphs.
Polarized Light Microscopy Allows visual observation of crystal shape (morphology) and birefringence.Different polymorphs often exhibit distinct crystal habits (e.g., needles vs. plates). This is a quick first check to see if different conditions are producing different solids.
Section 3: Key Experimental Protocols

Here are detailed protocols for common crystallization techniques that are effective for challenging compounds.

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable solvent or binary solvent system for crystallization.

  • Preparation: Place ~5-10 mg of your crude 3-iodo-1-(2-thienyl)propan-1-ol into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature, vortexing after each drop. Common screening solvents include hexane, ethyl acetate, acetone, ethanol, and toluene.

  • Solubility Assessment:

    • Insoluble: If the compound doesn't dissolve after adding ~0.5 mL, heat the vial gently. If it dissolves when hot, it's a good candidate for cooling crystallization.

    • Soluble: If the compound dissolves readily at room temperature, this solvent is a candidate "good" solvent for an anti-solvent system.

  • Anti-Solvent Test: To the vials where the compound was soluble, begin adding a miscible anti-solvent (e.g., add hexane to an ethyl acetate solution) dropwise until the solution becomes persistently cloudy (turbid). This indicates precipitation.

  • Selection:

    • A good single solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot.[4]

    • A good binary system is a "good" solvent/ "anti-solvent" pair that produces a crystalline solid upon mixing.[13]

Protocol 2: Anti-Solvent Vapor Diffusion

This method is excellent for producing high-quality crystals from small amounts of material by achieving a very slow rate of crystallization.[14]

  • Setup: Dissolve 5-20 mg of your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • Outer Chamber: Place this inner vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar).

  • Anti-Solvent Addition: Add 2-3 mL of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.[15]

  • Incubation: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the inner vial containing your compound solution. This gradually lowers the solubility of your compound, ideally leading to slow, controlled crystal growth over several days.

  • Monitoring: Leave the setup undisturbed in a location with minimal vibration and stable temperature. Check for crystal growth daily without shaking the container.

Vapor_Diffusion cluster_0 Sealed Outer Vial cluster_1 Inner Vial solution Compound dissolved in 'Good' Solvent (e.g., Ethyl Acetate) pos_sol anti_solvent 'Anti-Solvent' Reservoir (e.g., Hexane) anti_solvent->solution         pos_anti arrow_node Vapor Diffusion

Caption: Setup for anti-solvent vapor diffusion.

References
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 24, 2026, from [Link]

  • Jiang, Y., et al. (2025, April 15). Impact of impurities on crystal growth. Nature. Retrieved February 24, 2026, from [Link]

  • Nangia, A. (2008, May 15). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604. Retrieved February 24, 2026, from [Link]

  • Chadwick, K., et al. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. Retrieved February 24, 2026, from [Link]

  • ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved February 24, 2026, from [Link]

  • Zhang, J., et al. (n.d.). The dual function of impurity in protein crystallization. CrystEngComm. Retrieved February 24, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 24, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved February 24, 2026, from [Link]

  • Ooshima, H., et al. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules. Chemical & Pharmaceutical Bulletin, 53(10), 1296-9. Retrieved February 24, 2026, from [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved February 24, 2026, from [Link]

  • Mukherjee, A., et al. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. SFA ScholarWorks. Retrieved February 24, 2026, from [Link]

  • Li, H., et al. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. ACS Publications. Retrieved February 24, 2026, from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved February 24, 2026, from [Link]

  • Ng, W. L. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Retrieved February 24, 2026, from [Link]

  • Chung, W. (2023, February 15). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Longdom Publishing. Retrieved February 24, 2026, from [Link]

  • Molecular Energetics Group. (n.d.). Polymorphism. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Retrieved February 24, 2026, from [Link]

  • Yu Lab - School of Pharmacy. (n.d.). Polymorphism of Organic Materials. Retrieved February 24, 2026, from [Link]

  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Department of Chemistry, University of Warsaw. Retrieved February 24, 2026, from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved February 24, 2026, from [Link]

  • Jasinski, J. P. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved February 24, 2026, from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Crystals. Retrieved February 24, 2026, from [Link]

  • University of Florida Center for X-ray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved February 24, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Chemical vs. Enzymatic Reduction for Thiophene Propanol Synthesis

Executive Summary The synthesis of (S)-3-chloro-1-(2-thienyl)-1-propanol represents a critical stereoselective step in the manufacturing of the antidepressant Duloxetine. Historically, this reduction was achieved via che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-3-chloro-1-(2-thienyl)-1-propanol represents a critical stereoselective step in the manufacturing of the antidepressant Duloxetine. Historically, this reduction was achieved via chemical asymmetric transfer hydrogenation (ATH) or borane reduction. However, recent advancements in biocatalysis have shifted the paradigm.[1]

While Chemical Reduction (ATH) offers robust solubility for high-concentration substrates and rapid kinetics, it frequently plateaus at 90–97% enantiomeric excess (ee), often requiring downstream recrystallization to meet pharmaceutical standards (>99.5% ee).

Enzymatic Reduction (KRED) has emerged as the superior methodology for optical purity, consistently delivering >99% ee under mild aqueous conditions. The primary challenge remains substrate solubility, which is now effectively managed using biphasic systems or engineered co-solvents.

This guide provides a technical comparison, validated protocols, and decision frameworks for selecting the optimal route.

Mechanistic Comparison

Understanding the hydride transfer mechanism is essential for troubleshooting selectivity issues.

Chemical: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The reaction typically utilizes a Ruthenium(II) catalyst complexed with a chiral diamine ligand (e.g., TsDPEN). The mechanism involves a metal-ligand bifunctional catalysis where the hydride is transferred from the metal and a proton from the amine ligand to the ketone in a concerted transition state.

Enzymatic: Ketoreductase (KRED) Mediated Reduction

KREDs utilize a biological cofactor (NADPH/NADH) to deliver a hydride to the Re or Si face of the ketone.[2] The enzyme's binding pocket provides a rigid steric environment that dictates chirality with near-perfect fidelity.

G cluster_0 Chemical (Ru-ATH) cluster_1 Enzymatic (KRED) C_Sub Thiophene Ketone C_TS Concerted Transition State C_Sub->C_TS + H-Donor (HCOOH/IPA) C_Cat Ru-TsDPEN (Chiral Lattice) C_Cat->C_TS C_Prod (S)-Alcohol (90-97% ee) C_TS->C_Prod E_Sub Thiophene Ketone E_Prod (S)-Alcohol (>99% ee) E_Sub->E_Prod Stereospecific Reduction E_Enz KRED/ADH (Active Site) E_Enz->E_Prod E_Cof NADPH (Hydride Source) E_Cof->E_Prod

Figure 1: Mechanistic divergence between metal-ligand bifunctional catalysis and enzymatic hydride transfer.

Performance Metrics & Data Comparison

The following data aggregates typical results from optimized process chemistry literature (e.g., Noyori type ATH vs. Candida/Lactobacillus ADH systems).

MetricChemical (Ru-ATH)Enzymatic (KRED)
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN]KRED (e.g., L. kefir or C. pseudotropicalis)
Enantiomeric Excess (ee) 90% – 97%> 99%
Conversion 95% – 98%> 99%
Reaction Time 4 – 12 hours12 – 24 hours
Substrate Loading High (100–500 g/L)Moderate (20–100 g/L)
Solvent System Organic (IPA, Ethyl Acetate, THF)Aqueous Buffer + Co-solvent (DMSO/IPA)
Temp / Pressure 25–60°C / Ambient or Pressurized30°C / Ambient
E-Factor (Waste) Moderate (Metal removal required)Low (Biodegradable, water-based)
Cost Driver Ruthenium metal & LigandEnzyme & Cofactor (requires recycling)

Deep Dive: Experimental Protocols

Protocol A: Chemical Asymmetric Transfer Hydrogenation

Best for: Rapid screening, high substrate solubility, non-GMP early phase.

Reagents:

  • Substrate: 3-chloro-1-(2-thienyl)-1-propanone[3][4][5][6][7]

  • Catalyst: RuCl (1 mol%)

  • Hydrogen Donor: Formic acid / Triethylamine (5:2 azeotrope) or Isopropanol.

Step-by-Step:

  • Inerting: Purge a reaction vessel with nitrogen.

  • Catalyst Charge: Add Ru-catalyst (1 mol% relative to substrate) to the vessel.

  • Solvent: Dissolve substrate in anhydrous Isopropanol (concentration ~0.5 M).

  • Initiation: Add the solution to the catalyst.

  • Reaction: Stir at 25–40°C. Monitor via HPLC (Chiralcel OD-H column).

  • Quench: Once conversion >95%, dilute with water and extract with Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Note: If ee is <98%, recrystallization from hexane/IPA is required.

Protocol B: Biocatalytic Reduction (KRED + GDH Recycle)

Best for: GMP manufacturing, high purity requirements, green chemistry compliance.

Reagents:

  • Enzyme: KRED (Screened variant, e.g., from Lactobacillus kefir)

  • Cofactor: NADP+ (catalytic amount, 0.5 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.2 eq)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

  • Co-solvent: DMSO (5-10% v/v) to aid substrate solubility.

Step-by-Step:

  • Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.0) containing 1 mM MgSO4 (cofactor stabilizer).

  • Substrate Solution: Dissolve thiophene ketone in DMSO (stock solution).

  • Aqueous Phase: Dissolve Glucose (1.2 equivalents) and NADP+ (catalytic) in the buffer.

  • Enzyme Addition: Add GDH and KRED enzymes to the aqueous phase.

  • Reaction Start: Add the DMSO substrate solution dropwise to the aqueous enzyme mix under agitation.

  • Incubation: Stir at 30°C, maintaining pH 7.0 (titrate with 1M NaOH if necessary as gluconic acid is produced).

  • Work-up: After 24h (or >99% conversion), extract with Ethyl Acetate. The emulsion may require centrifugation.

Visualization: Biocatalytic Workflow

The enzymatic route relies on a "Coupled Loop" to make the process economically viable. We do not use stoichiometric NADPH; we recycle it.

Biocatalysis cluster_main Main Reduction Loop cluster_recycle Cofactor Recycling System Substrate Thiophene Ketone (Substrate) Product (S)-Thiophene Alcohol (Product) Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ (Oxidized) KRED->NADP NADPH NADPH (Reduced) NADPH->KRED Hydride Donor GDH GDH Enzyme NADP->GDH Glucose Glucose (Sacrificial Substrate) Gluconic Gluconic Acid (Waste) Glucose->Gluconic Oxidation GDH->NADPH Regeneration

Figure 2: Coupled enzyme system showing the KRED reduction driven by the GDH/Glucose cofactor regeneration loop.[2]

Critical Analysis & Decision Matrix

When should you choose which method?

ScenarioRecommended RouteRationale
Early R&D / MedChem Chemical (ATH) Speed is priority. Catalysts are "off-the-shelf" and don't require enzyme screening or buffer optimization.
Phase I-III Clinical Enzymatic Purity is priority. Regulatory bodies prefer the >99% ee to avoid "chiral switch" risks. Green chemistry profile aids EHS compliance.
Substrate Solubility < 1g/L Chemical Enzymes struggle with highly insoluble substrates unless sophisticated biphasic systems are used.
Cost Sensitivity Enzymatic (at scale) At metric ton scale, immobilized enzymes are cheaper than precious metals (Ru/Rh) and chiral ligands.

Author's Verdict: For the synthesis of the Duloxetine intermediate, Enzymatic Reduction is the industry gold standard. The strict requirement for high enantiomeric purity in antidepressants makes the 99% ee of biocatalysis indispensable, eliminating the yield loss associated with recrystallizing a 90% ee chemical product.

References

  • Liu, H., et al. (2000).[8] "Chemoenzymatic synthesis of duloxetine." Chirality, 12(1), 26-29.

  • Tao, J., & Xu, J.H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology, 13(1), 43-50.

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102.

  • Patel, R.N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews, 252, 659-701.

  • BenchChem. (2025).[9] "Application Notes and Protocols for the Synthesis of Duloxetine Utilizing (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol."

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-iodo-1-(thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the structural elucidation of novel or complex organic molecules, mass spectrometry stands as an indispensable analytical technique. Understanding the fr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel or complex organic molecules, mass spectrometry stands as an indispensable analytical technique. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming molecular structures, identifying impurities, and developing robust analytical methods for quality control. This guide offers a detailed, mechanistically-driven comparison of the expected electron ionization (EI) mass spectrometry fragmentation pathways for 3-iodo-1-(thiophen-2-yl)propan-1-ol .

The analysis synthesizes established fragmentation principles for alcohols, alkyl iodides, and thiophene derivatives to construct a predictive fingerprint for this specific molecule. By comparing these pathways, we can identify the most diagnostic ions and understand how the interplay of different functional groups dictates the molecule's behavior upon ionization.

Predicted Fragmentation Pathways

Upon electron ionization, 3-iodo-1-(thiophen-2-yl)propan-1-ol (Molecular Weight: 282.15 g/mol ) will form a molecular ion (M⁺•) that is expected to be of low abundance or potentially absent.[1] The inherent instability of the molecular ions of primary and secondary alcohols often leads to rapid fragmentation.[2] The fragmentation cascade will be governed by the most favorable cleavage pathways, primarily driven by the formation of stable carbocations and neutral losses.

The principal fragmentation mechanisms anticipated are:

  • Alpha (α)-Cleavage: The breaking of a carbon-carbon bond adjacent to the oxygen atom is a hallmark of alcohol fragmentation, leading to a resonance-stabilized oxonium ion.[3][4]

  • Loss of Iodine: The carbon-iodine bond is the weakest in the molecule, making the loss of an iodine radical a highly probable event.

  • Dehydration: The elimination of a water molecule (H₂O) is another characteristic fragmentation pathway for alcohols.[3][5]

Pathway 1: Dominant α-Cleavage

Alpha-cleavage is arguably the most significant fragmentation pathway for alcohols because it generates a resonance-stabilized cation.[6][7] For 3-iodo-1-(thiophen-2-yl)propan-1-ol, cleavage can occur on either side of the carbinol carbon (the carbon bearing the -OH group).

  • Cleavage A (Loss of an Iodoethyl Radical): Breaking the bond between the carbinol carbon and the adjacent CH₂ group results in the loss of a •CH₂CH₂I radical. This pathway yields the base peak, a highly stable, resonance-stabilized oxonium ion at m/z 113 . The stability of this fragment, where the positive charge is delocalized between the carbon and oxygen atoms and further stabilized by the aromatic thiophene ring, makes it the most abundant ion in the spectrum.

  • Cleavage B (Loss of a Thienyl Radical): While possible, the loss of the thiophene ring as a radical is less favored due to the high stability of the aromatic ring itself. This would produce a fragment at m/z 199, which is expected to be of very low intensity.

Pathway 2: Cleavage of the Carbon-Iodine Bond

The C-I bond is significantly weaker than C-C, C-H, or C-O bonds, making its cleavage a very common fragmentation event for alkyl iodides.[8][9]

  • Loss of an Iodine Radical (•I): The direct cleavage of the C-I bond from the molecular ion results in the loss of an iodine radical (127 Da). This generates a carbocation at m/z 155 . This ion may undergo subsequent rearrangement and fragmentation. A small peak at m/z 127 corresponding to the I⁺ ion may also be observed.[8]

Pathway 3: Dehydration (Loss of H₂O)

The elimination of a neutral water molecule (18 Da) is a common fragmentation route for alcohols, particularly cyclic and secondary alcohols.[5][9]

  • Formation of an Alkene Radical Cation: The loss of water from the molecular ion leads to the formation of a radical cation at m/z 264 . While this peak confirms the presence of a hydroxyl group, it is often of low to moderate intensity.

The interplay of these pathways is visualized in the fragmentation diagram below.

Fragmentation cluster_alpha α-Cleavage cluster_iodine Iodine Loss cluster_dehydration Dehydration M M⁺• 3-iodo-1-(thiophen-2-yl)propan-1-ol m/z 282 node113 [C₆H₇OS]⁺ m/z 113 (Base Peak) (Resonance Stabilized) M->node113 - •CH₂CH₂I node155 [C₇H₉OS]⁺ m/z 155 M->node155 - •I node127 I⁺ m/z 127 M->node127 node264 [C₇H₇IS]⁺• m/z 264 M->node264 - H₂O

Caption: Proposed EI mass spectrometry fragmentation pathway for 3-iodo-1-(thiophen-2-yl)propan-1-ol.

Comparative Data Summary

To put the fragmentation of the target molecule into context, the following table compares its expected key fragments with those of structurally related compounds. This comparison highlights how subtle changes in the functional groups can significantly alter the resulting mass spectrum.

Compound NameMolecular Weight (Da)Key Fragments (m/z) and Proposed IdentityRationale for Difference
3-iodo-1-(thiophen-2-yl)propan-1-ol 282113 (Base Peak, [Th-CHOH]⁺), 155 ([M-I]⁺), 264 ([M-H₂O]⁺•)The combination of α-cleavage, iodine loss, and dehydration provides a rich, diagnostic spectrum.
1-(Thiophen-2-yl)propan-1-ol156113 (Base Peak, [Th-CHOH]⁺), 127 ([M-C₂H₅]⁺), 138 ([M-H₂O]⁺•)Without iodine, the primary fragmentation is α-cleavage. The loss of an ethyl radical is less favorable than the loss of an iodoethyl radical.
3-chloro-1-(thiophen-2-yl)propan-1-ol190.5113 (Base Peak, [Th-CHOH]⁺), 155 ([M-Cl]⁺), 172.5 ([M-H₂O]⁺•)Similar to the iodo-compound, but the [M-Cl]⁺ peak is at a lower m/z. Chlorine's isotopic pattern (M+2 peak at ~33% intensity) would be a key identifier.
1-Iodopropane17043 (Base Peak, [C₃H₇]⁺), 170 (M⁺•), 127 (I⁺)In a simple alkyl iodide, cleavage of the C-I bond is prominent, but the charge is preferentially retained by the alkyl fragment, making m/z 43 the base peak.

Experimental Protocol

The following outlines a standard procedure for acquiring an electron ionization mass spectrum for a compound like 3-iodo-1-(thiophen-2-yl)propan-1-ol, typically using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble (e.g., Dichloromethane, Ethyl Acetate).

  • Concentration: Prepare a dilute solution of the sample, typically around 100 µg/mL. High concentrations can lead to source contamination and spectral distortion.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Instrumentation and Parameters
  • System: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Injection: 1 µL injection volume with a split ratio of 50:1 to avoid overloading the column and detector.

  • GC Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library matching and reproducible fragmentation).

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Acquisition and Analysis
  • Acquire the data, ensuring the chromatographic peak for the analyte is well-resolved.

  • Extract the mass spectrum from the apex of the analyte's chromatographic peak.

  • Analyze the spectrum, identifying the molecular ion (if present) and the key fragment ions as predicted. Compare the observed fragmentation pattern against the theoretical pathways outlined in this guide.

Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (100 µg/mL in DCM) Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 1 µL (50:1 Split) Filter->Inject Separate GC Separation (Temp. Program) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Extract Extract Spectrum from Chromatogram Detect->Extract Interpret Interpret Fragmentation & Compare Extract->Interpret

Caption: Experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectral fragmentation of 3-iodo-1-(thiophen-2-yl)propan-1-ol is a predictable process dominated by the directing effects of its functional groups. The most diagnostic fragment is the base peak at m/z 113 , arising from a highly favorable α-cleavage. Secondary, yet still crucial, identifiers include the ion at m/z 155 (loss of iodine) and the ion at m/z 264 (loss of water). By comparing these expected fragments with those of similar structures, researchers can confidently confirm the identity and purity of this compound, leveraging a deep, mechanistic understanding of its behavior under electron ionization.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. [Link]

  • The Organic Chemistry Tutor. (2018, December 31). mass spectrometry: McLafferty rearrangement. YouTube. [Link]

  • Fiveable. (2025, August 15). Alpha Cleavage - Organic Chemistry Key Term. [Link]

  • The Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. [Link]

  • Chemistry LibreTexts. (2024, July 30). 17.12: Spectroscopy of Alcohols and Phenols. [Link]

  • L-F. Lin, et al. (1985). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of the Chinese Chemical Society. [Link]

  • G. Karminski-Zamola, et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-8. [Link]

  • Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. [Link]

  • All About Chemistry. (2025, August 12). Mass Spectrometry of Alcohols. YouTube. [Link]

  • Potapov, V. A., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]

Sources

Validation

Determination of absolute configuration of 3-iodo-1-(2-thienyl)propan-1-ol

Executive Summary & Strategic Context 3-iodo-1-(2-thienyl)propan-1-ol is a critical chiral building block, most notably serving as a direct precursor to (S)-Duloxetine (Cymbalta) , a serotonin-norepinephrine reuptake inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-iodo-1-(2-thienyl)propan-1-ol is a critical chiral building block, most notably serving as a direct precursor to (S)-Duloxetine (Cymbalta) , a serotonin-norepinephrine reuptake inhibitor (SNRI). The pharmacological efficacy of Duloxetine is strictly linked to its (


)-enantiomer, which is approximately twice as potent as the (

)-enantiomer in inhibiting serotonin uptake.[1][2][3]

Consequently, the unambiguous determination of the absolute configuration (AC) at the C1 position is a "Go/No-Go" quality gate in process chemistry. While X-ray crystallography is the ultimate authority, it requires crystalline derivatives which are often difficult to obtain for this specific iodo-alcohol, which exists as an oil or low-melting solid.

This guide compares three methodologies for AC determination, recommending Mosher’s Ester Analysis as the primary ab initio method for R&D settings due to its independence from reference standards.

Comparative Analysis of Determination Methods

FeatureMethod A: Mosher's Ester Analysis (Recommended)Method B: Enzymatic Kinetic Resolution Method C: Chiral HPLC/GC
Principle NMR Anisotropy (

analysis)
Biocatalytic Specificity (Kazlauskas Rule)Chromatographic Retention Time
Accuracy Definitive (Self-validating)Predictive (High confidence, but empirical)Relative (Requires known standard)
Speed 24–48 Hours12–24 Hours< 1 Hour (after method dev)
Sample Req. ~10 mg~50 mg< 1 mg
Prerequisites Chiral Derivatizing Agents (MTPA-Cl)Specific Lipase (e.g., CAL-B)Chiral Column & Reference Standard
Best For Unknown samples without standards Synthesis & simultaneous assignment Routine QC / Process Monitoring

Detailed Technical Guide

Method A: Mosher's Ester Analysis (The "Gold Standard" for Liquids)

This method relies on the derivatization of the alcohol with (


)- and (

)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomers exhibit distinct

H NMR chemical shifts due to the magnetic anisotropy of the phenyl group shielding specific protons.
The Logic (Configurational Correlation)

In the Mosher model, the C


-proton, the ester carbonyl, and the trifluoromethyl group of the MTPA moiety lie in the same plane. The phenyl group shields the protons located on its side of the plane.
  • Calculate

    
    : 
    
    
    
  • Interpretation: Protons with positive

    
     values reside on the right side of the plane; protons with negative  values reside on the left.
    
Experimental Protocol

Materials:

  • Substrate: 3-iodo-1-(2-thienyl)propan-1-ol (racemic or enantioenriched).

  • Reagents: (

    
    )-(-)-MTPA-Cl and (
    
    
    
    )-(+)-MTPA-Cl.
  • Base: Pyridine-d5 (serves as solvent and base) or DMAP/DCC in

    
    .
    

Step-by-Step Workflow:

  • Preparation of (

    
    )-MTPA Ester: 
    
    • Dissolve 5 mg of alcohol in 0.5 mL of deuterated pyridine in an NMR tube.

    • Add 10

      
      L of (
      
      
      
      )-(-)-MTPA-Cl (Note: (
      
      
      )-acid chloride gives the (
      
      
      )-ester).
    • Shake and allow to stand for 4 hours (monitoring by TLC until alcohol is consumed).

  • Preparation of (

    
    )-MTPA Ester: 
    
    • Repeat the process in a second tube using (

      
      )-(+)-MTPA-Cl to yield the (
      
      
      
      )-ester.
  • NMR Acquisition:

    • Acquire

      
      H NMR (minimum 400 MHz) for both samples.
      
    • Focus on the signals for the thiophene ring protons (H-C2', H-C3') and the methylene protons of the propyl chain (-CH

      
      -CH
      
      
      
      -I).

Data Analysis:

  • Assign the C1-H (methine) proton.

  • Calculate

    
     for the neighboring protons.[4][5]
    
  • Assignment Rule: If the thiophene protons show a positive

    
     and the alkyl chain protons show a negative 
    
    
    
    , the configuration is (
    
    
    )
    .
Method B: Enzymatic Kinetic Resolution (The "Synthetic" Approach)

Lipases, particularly Candida antarctica Lipase B (CAL-B), display high enantioselectivity toward secondary alcohols following Kazlauskas' Rule . This method is useful if you need to make the standard to validate an HPLC method.

The Logic

Kazlauskas' rule predicts that for a secondary alcohol with a large substituent (L) and a medium substituent (M), the lipase preferentially acetylates the enantiomer where the OH is oriented "forward" when L is in the bottom-left quadrant.

  • L (Large): 2-Thienyl group.[2][6][7][8]

  • M (Medium): 2-Iodoethyl group (-CH

    
    CH
    
    
    
    I).
  • Prediction: CAL-B will preferentially acetylate the (

    
    )-enantiomer , leaving the (
    
    
    
    )-alcohol
    unreacted.
Experimental Protocol
  • Reaction: Suspend 50 mg of racemic alcohol in 2 mL of vinyl acetate (acyl donor/solvent).

  • Catalysis: Add 10 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Shake at 30°C for 24 hours.

  • Monitoring: Analyze aliquots by Chiral HPLC.

  • Result: The remaining alcohol is enriched in the (

    
    ) -configuration (the Duloxetine precursor), while the new ester peak corresponds to the (
    
    
    
    )-acetate.

Visualization of Workflows

Logic Flow: Mosher's Analysis vs. Enzymatic Resolution

ConfigurationDetermination cluster_Mosher Method A: Mosher's Analysis (Ab Initio) cluster_Enzyme Method B: Enzymatic Prediction (Kazlauskas) Start Target: 3-iodo-1-(2-thienyl)propan-1-ol (Unknown Configuration) Deriv_S React with (R)-MTPA-Cl (Forms (S)-Ester) Start->Deriv_S Deriv_R React with (S)-MTPA-Cl (Forms (R)-Ester) Start->Deriv_R Lipase Add CAL-B Lipase + Vinyl Acetate Start->Lipase NMR 1H NMR Analysis Compare Chemical Shifts Deriv_S->NMR Deriv_R->NMR Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR->Calc Result_M Positive Δδ for Thiophene? Negative Δδ for Alkyl Chain? -> (S)-Configuration Calc->Result_M Kinetic Kinetic Resolution (Fast Reaction vs Slow) Lipase->Kinetic Prod_R Product: (R)-Acetate (Fast Reacting) Kinetic->Prod_R Acylation Prod_S Residue: (S)-Alcohol (Slow Reacting) Kinetic->Prod_S Hydrolysis/Residue

Caption: Decision matrix comparing the analytical derivation (Mosher) versus the biocatalytic prediction (Lipase) for configuration assignment.

Critical Data & Validation Criteria

Reference Data for Validation

When performing Method C (HPLC) , use the following parameters as a starting point for method development. Note that retention times shift based on column conditioning.

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10 or 95:5)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 230 nm (Thiophene absorption)
Elution Order Typically (

)
elutes after (

)
on OD-H columns (Must be verified with Mosher-validated standard).
Troubleshooting the "Iodo" Instability

The iodo-alcohol is susceptible to light-induced degradation (liberating iodine) and elimination.

  • Precaution: Perform all Mosher derivatizations in amber glassware or wrapped in foil.

  • Alternative: If the iodo-compound degrades during analysis, convert the stable 3-chloro-1-(2-thienyl)propan-1-ol analog first. The stereochemistry at C1 is conserved during the Finkelstein reaction (Cl

    
     I) because the reaction occurs at C3, remote from the chiral center.
    

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[9] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols, 2, 2451–2458.[5][9] Link[4]

  • Sorbera, L. A., et al. (2000). Duloxetine Oxalate. Drugs of the Future, 25(9), 907-916. (Context on Duloxetine intermediates). Link

  • Kamal, A., et al. (2002). Lipase-mediated resolution of 3-hydroxy-3-(2-thienyl)propanenitrile: a simple and efficient synthesis of (S)-duloxetine. Tetrahedron: Asymmetry, 13(18), 2039-2051. (Demonstrates Lipase preference for Thienyl alcohols). Link

  • Liu, H., et al. (2000). Chirality in Industry II; Resolution Versus Stereoselective Synthesis in Drug Development: Some Case Histories, Duloxetine. Chirality, 12, 26-29.[10] (Industrial perspective on resolving this specific scaffold). Link

Sources

Comparative

Infrared (IR) spectroscopy peaks for 3-iodo-1-(thiophen-2-yl)propan-1-ol

Technical Guide: Infrared (IR) Spectroscopy Characterization of 3-iodo-1-(thiophen-2-yl)propan-1-ol Executive Summary & Application Context 3-iodo-1-(thiophen-2-yl)propan-1-ol is a critical chiral building block, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Infrared (IR) Spectroscopy Characterization of 3-iodo-1-(thiophen-2-yl)propan-1-ol

Executive Summary & Application Context

3-iodo-1-(thiophen-2-yl)propan-1-ol is a critical chiral building block, serving as a high-reactivity intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine . While the chloro-analog is more commercially common, the iodo-derivative is often synthesized to exploit the superior leaving group ability of iodide (


) in subsequent nucleophilic substitution reactions (e.g., amination with methylamine).

For researchers and process chemists, the "performance" of this molecule is defined by its purity and the successful installation of the iodine atom. Infrared (IR) Spectroscopy serves as a rapid, non-destructive "gatekeeper" technique to verify two critical transformations:

  • Chemo-selectivity: Complete reduction of the ketone precursor without over-reduction of the thiophene ring.

  • Halo-substitution: Successful Finkelstein exchange (Cl

    
     I) or direct iodination, distinguished by the fingerprint region shift.
    

This guide objectively compares the spectral profile of the target iodo-alcohol against its primary synthetic alternatives: the Ketone Precursor and the Chloro-Analog .

Technical Deep Dive: The Spectral Fingerprint

The IR spectrum of 3-iodo-1-(thiophen-2-yl)propan-1-ol is dominated by the interplay between the heteroaromatic thiophene ring, the hydrogen-bonded hydroxyl group, and the heavy-atom alkyl iodide.

Table 1: Critical Peak Assignments for 3-iodo-1-(thiophen-2-yl)propan-1-ol
Functional GroupFrequency Region (

)
IntensityMode DescriptionDiagnostic Value
Hydroxyl (-OH) 3300 – 3450 Broad, StrongO-H StretchingConfirms alcohol formation; breadth indicates H-bonding.[1]
Thiophene C-H 3050 – 3110 Weak/MediumC-H Stretching (

)
Distinguishes aromatic ring from alkyl chain.
Alkyl C-H 2850 – 2960 MediumC-H Stretching (

)
Characteristic of the propyl linker.
Thiophene Ring 1400 – 1520 Medium/SharpC=C / C-C Ring StretchConfirms integrity of the thiophene moiety.
C-O Bond 1030 – 1080 StrongC-O Stretching (

Alcohol)
Specific to the secondary alcohol position.
Thiophene C-S 700 – 850 MediumC-S Stretching / Ring Def.Fingerprint confirmation of thiophene.
Carbon-Iodine (C-I) 500 – 600 Medium/WeakC-I StretchingCritical: Differentiates from Chloro-analog.

Expert Insight: The C-I stretch is the most challenging feature to observe in standard IR (often cutting off at 400


). It appears significantly "red-shifted" (lower wavenumber) compared to C-Cl due to the large mass of the iodine atom (Reduced Mass effect).

Comparative Analysis: Product vs. Alternatives

In a drug development workflow, this molecule is rarely analyzed in isolation. It is analyzed relative to what it was (precursor) or what it shouldn't be (impurity).

Comparison A: Target vs. Ketone Precursor

Alternative:3-iodo-1-(thiophen-2-yl)propan-1-one This comparison validates the reduction step (e.g., using NaBH


).
FeatureTarget (Alcohol)Alternative (Ketone)Performance Indicator
Carbonyl (C=O) Absent Strong (~1660

)
Disappearance of the 1660 band confirms complete reduction. Note: Thiophene conjugation lowers C=O freq.
Hydroxyl (O-H) Present (3300+) Absent Appearance of broad band confirms alcohol formation.[2]
Comparison B: Target vs. Chloro-Analog

Alternative:3-chloro-1-(thiophen-2-yl)propan-1-ol This is the critical QC step for Finkelstein reactions (converting Cl


 I).
FeatureTarget (Iodo-Alcohol)Alternative (Chloro-Alcohol)Performance Indicator
C-X Stretch 500 – 600

650 – 750

The shift of the halogen band to a lower frequency confirms Iodination.
Fingerprint Distinct pattern < 1000Distinct pattern < 1000The "fingerprint" region will show subtle shifts in C-C skeletal modes due to the heavy atom effect.

Experimental Protocol: Validated Workflow

To ensure reproducible spectral data, follow this "Self-Validating" protocol.

Materials:

  • Sample: >95% pure 3-iodo-1-(thiophen-2-yl)propan-1-ol (Viscous oil or low-melting solid).

  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for viscous oils to avoid moisture absorption (which obscures the O-H region).

  • Crystal: Diamond or ZnSe (Zinc Selenide). Note: ZnSe has a cutoff ~600

    
    ; for C-I detection, a CsI or Diamond crystal allowing access to 400 
    
    
    
    is required.

Step-by-Step Methodology:

  • Blank Correction: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    lines.
  • Sample Application: Apply a thin film of the neat oil onto the crystal. Ensure complete coverage of the "bullseye" active area.

  • Scan Parameters:

    • Resolution: 4

      
      
      
    • Scans: 16 or 32 (to improve Signal-to-Noise ratio).

    • Range: 4000 – 400

      
       (Crucial for C-I detection).
      
  • Validation Check:

    • Check 1: Is the baseline flat? (If not, clean crystal and re-run).

    • Check 2: Is the C=O peak at 1660

      
       absent? (If present, starting material remains).
      
    • Check 3: Is the O-H band centered ~3350

      
      ?
      

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the product against its alternatives using IR markers.

IR_Validation_Workflow Start Crude Reaction Mixture Check_CO Check 1660 cm⁻¹ (C=O) Start->Check_CO Ketone_Present Precursor Detected (Incomplete Reduction) Check_CO->Ketone_Present Strong Peak Check_CX Check 500-750 cm⁻¹ (C-X) Check_CO->Check_CX Peak Absent Chloro_ID Band at ~700 cm⁻¹ (Chloro-Analog) Check_CX->Chloro_ID High Freq (C-Cl) Iodo_ID Band at ~550 cm⁻¹ (Target: Iodo-Alcohol) Check_CX->Iodo_ID Low Freq (C-I) Final_QC Final QC Pass Confirm O-H (3350) & Thiophene (1450) Iodo_ID->Final_QC

Caption: Logical workflow for distinguishing the target 3-iodo-alcohol from ketone precursors and chloro-analogs using characteristic IR frequency cutoffs.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Thiophene. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 3-Chloro-1-(2-thienyl)-1-propanone (Ketone Precursor) - Compound Summary.[4][5] National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds and Their Infrared Spectra (C-Cl vs C-I). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3-Iodothiophenes and Derivatives. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Alkyl Halides. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL proper disposal procedures

Executive Summary & Immediate Action 3-Iodo-1-(thiophen-2-yl)propan-1-ol is a bifunctional intermediate combining a thiophene moiety with a reactive alkyl iodide and a secondary alcohol.[1][2] Its structural features dic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

3-Iodo-1-(thiophen-2-yl)propan-1-ol is a bifunctional intermediate combining a thiophene moiety with a reactive alkyl iodide and a secondary alcohol.[1][2] Its structural features dictate a specific disposal protocol distinct from general organic waste.[2]

Critical Hazards:

  • Alkylating Agent: The primary alkyl iodide (

    
    ) is a potent electrophile, capable of alkylating DNA and proteins.[1][2] Treat as a potential mutagen.[2]
    
  • Iodine Liberation: The C-I bond is weak (

    
    ) and photosensitive.[2] Degradation releases free iodine (
    
    
    
    ) and potentially hydriodic acid (HI), causing container pressurization and corrosion.
  • Thiophene Toxicity: Thiophene derivatives can exhibit neurotoxicity and hepatotoxicity.[2]

Immediate Disposal Directive:

  • DO NOT mix with strong oxidizers or strong bases.[2][3]

  • DO NOT dispose of down the drain.[2]

  • MUST be segregated into Halogenated Organic Waste .[2]

Chemical Profile & Stability Analysis

Understanding the molecule's instability is the key to safe disposal.[2] Unlike stable chlorobenzenes, this aliphatic iodide degrades spontaneously.[2]

PropertyCharacteristicOperational Implication
Functional Group Primary Alkyl IodideHigh reactivity (SN2 substrate); potential carcinogen.[1][2]
Stability PhotosensitiveMust be stored in amber glass or foil-wrapped containers to prevent

evolution.[1][2]
Degradation Acid/Iodine ReleaseDegraded samples turn violet/brown.[2] Accumulation of HI gas can over-pressurize sealed vessels.[2]
Physical State Viscous Oil / Low-Melting SolidLikely requires dissolution in a carrier solvent for complete transfer.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure/Stock Substance

Use this for expired stock, degraded samples, or surplus pure material.[1]

  • Stabilization (The Quench Step):

    • If the material has turned dark brown/violet (indicating free iodine), do not simply cap it.

    • Dissolve the material in a minimal amount of compatible solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Wash the organic layer with 10% Sodium Thiosulfate (

      
      )  solution.[2]
      
    • Mechanism:[1][2]

      
      .[2] This reduces volatile, corrosive iodine to stable, water-soluble iodide ions.[1][2]
      
  • Segregation:

    • Transfer the organic phase to the Halogenated Organic Solvent waste container.[2]

    • Labeling: Tag must explicitly list "3-Iodo-1-(thiophen-2-yl)propan-1-ol" and "Alkyl Iodide - Toxic."[1][2]

  • Container Choice:

    • Use High-Density Polyethylene (HDPE) or glass.[1][2] Avoid metal cans (steel) as trace HI will corrode them rapidly.[2]

Protocol B: Disposal of Reaction Mixtures

Use this for crude reaction mixtures containing the product.

  • pH Check:

    • Ensure the waste stream is Neutral (pH 6–8).[2][4]

    • If acidic (common in iodide synthesis), neutralize with saturated Sodium Bicarbonate (

      
      ) before bottling.[2]
      
    • Warning: Acidic halogenated waste can generate toxic gases if inadvertently mixed with bleach or azides in the central waste stream.[2]

  • Solvent Compatibility:

    • Compatible with: DCM, Chloroform, Ethyl Acetate.

    • Incompatible with: Strong nucleophiles (primary amines, thiols) in the waste drum, which can cause exothermic alkylation.[2]

Protocol C: Contaminated Solids (Sharps, Silica, Gloves)[1]
  • Silica Gel Waste:

    • Flash chromatography silica containing this compound is Hazardous Solid Waste .[2]

    • Do not let dry completely if high loading; residual volatile iodides can off-gas.[1][2] Wet with water or solvent before sealing in a double-lined bag.[1][2]

  • Sharps/Glass:

    • Rinse needles/glassware with acetone into the Halogenated Liquid waste before placing in the sharps bin.[2] This decontaminates the sharp and prevents volatile iodine exposure to custodial staff.[2]

Visual Workflows

Figure 1: Waste Segregation Decision Tree

This logic ensures the material ends up in the correct regulatory stream while minimizing chemical incompatibility risks.[1][2]

DisposalLogic cluster_warning Critical Safety Check Start Waste Material Containing 3-Iodo-1-(thiophen-2-yl)propan-1-ol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid ColorCheck Is it Dark Brown/Violet? (Free Iodine Present) Liquid->ColorCheck SolidBin Hazardous Solid Waste (Double Bagged) Solid->SolidBin Quench REQUIRED: Wash with 10% Sodium Thiosulfate ColorCheck->Quench Yes Direct Direct Disposal ColorCheck->Direct No (Pale Yellow/Colorless) HaloBin Halogenated Organic Waste Container Quench->HaloBin Direct->HaloBin

Caption: Decision matrix for segregating and stabilizing alkyl iodide waste streams.

Figure 2: Spill Response Protocol

Immediate workflow for bench-scale spills (<500 mL).

SpillResponse Alert 1. Alert & Isolate (Fume Hood On) PPE 2. Don PPE (Nitrile x2, Goggles, Lab Coat) Alert->PPE Absorb 3. Absorb (Vermiculite or Sand) PPE->Absorb Collect 4. Collect (Plastic Scoop -> Bag) Absorb->Collect Clean 5. Decontaminate Surface (Soap/Water Wash) Collect->Clean

Caption: Operational workflow for containing and cleaning spills of thiophene-iodide intermediates.

Data Summary: Physicochemical Properties Relevant to Disposal

PropertyValue (Approx.)Disposal Relevance
Molecular Weight ~268.1 g/mol High density; organic phase will sink in water separators.[1][2]
Density > 1.5 g/mLHeavy organic; accumulates at the bottom of waste drums.[2]
Water Solubility Low / NegligibleWill not partition into aqueous waste; requires organic solvent.[2]
Flash Point > 110°C (Predicted)Combustible, but not Flammable Class 1.[2][5]
RCRA Code (USA) D001 (Ignitable) / U-ListTreat as Halogenated Solvent Waste (often blended with F002).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69390, 3-Iodo-1-propanol.[1][2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Codes for Halogenated Solvents.[2] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL
Reactant of Route 2
3-IODO-1-(THIOPHEN-2-YL)PROPAN-1-OL
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